Product packaging for Biliverdin hydrochloride(Cat. No.:CAS No. 55482-27-4)

Biliverdin hydrochloride

カタログ番号: B1598873
CAS番号: 55482-27-4
分子量: 655.6 g/mol
InChIキー: GNLHFBAZSKVVCQ-DKUYZEAMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Biliverdin hydrochloride is a useful research compound. Its molecular formula is C33H36Cl2N4O6 and its molecular weight is 655.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H36Cl2N4O6 B1598873 Biliverdin hydrochloride CAS No. 55482-27-4

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O6.2ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);2*1H/b24-13+,27-14-,28-15-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLHFBAZSKVVCQ-DKUYZEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55482-27-4
Record name Biliverdin dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055482274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Functions of Biliverdin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007) hydrochloride, a water-soluble form of the heme catabolite biliverdin, has emerged as a molecule of significant therapeutic interest.[1][2] Historically considered a mere metabolic waste product, recent research has unveiled its potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth exploration of the core biological functions of biliverdin hydrochloride, detailing its molecular mechanisms of action, relevant signaling pathways, and established experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Biliverdin is a green tetrapyrrolic bile pigment that is an intermediate in the catabolism of heme.[1][3] Heme oxygenase (HO), an essential enzyme in this pathway, catalyzes the breakdown of heme into biliverdin, iron, and carbon monoxide.[4][5] Biliverdin is subsequently reduced to the potent antioxidant bilirubin (B190676) by the enzyme biliverdin reductase (BVR).[6][7] While bilirubin has been extensively studied for its antioxidant capabilities, biliverdin itself possesses significant biological activities.[3][8] This guide focuses on the hydrochloride salt of biliverdin, which enhances its solubility for experimental applications.[9] The multifaceted roles of this compound in cellular protection and immune modulation are of growing interest for their therapeutic potential in a range of diseases.[10][11]

Core Biological Functions

Antioxidant Effects

This compound exhibits direct and indirect antioxidant properties. It can scavenge various reactive oxygen species (ROS), thereby mitigating oxidative stress. The antioxidant capacity of biliverdin is also linked to the activity of biliverdin reductase, which converts it to bilirubin, a potent antioxidant.[2][12] This conversion is part of a proposed redox cycle where bilirubin is oxidized back to biliverdin while neutralizing ROS, and then biliverdin is recycled back to bilirubin by BVR.[12]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines and mediators.[7][13] Furthermore, biliverdin can stimulate the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][2]

Cytoprotective Functions

The cytoprotective effects of this compound are a result of its combined antioxidant and anti-inflammatory actions. By reducing oxidative stress and inflammation, biliverdin helps to preserve cellular integrity and function in various models of tissue injury, including ischemia-reperfusion injury.[9]

Key Signaling Pathways

Heme Catabolism Pathway

The generation of biliverdin is an integral part of the heme catabolism pathway, which is a fundamental cellular process for recycling iron and eliminating excess heme.

G Heme Catabolism Pathway Heme Heme Heme_Oxygenase Heme Oxygenase (HO-1) Heme->Heme_Oxygenase + O₂, + NADPH Biliverdin Biliverdin Heme_Oxygenase->Biliverdin Iron Fe²⁺ Heme_Oxygenase->Iron CO Carbon Monoxide (CO) Heme_Oxygenase->CO BVR Biliverdin Reductase (BVR) Biliverdin->BVR + NADPH Bilirubin Bilirubin BVR->Bilirubin

Figure 1: Overview of the Heme Catabolism Pathway.
PI3K/Akt Signaling Pathway

Biliverdin has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation can lead to the increased production of the anti-inflammatory cytokine IL-10.[1][2]

Biliverdin-Mediated PI3K/Akt Signaling Biliverdin Biliverdin BVR Biliverdin Reductase (BVR) (Cell Surface) Biliverdin->BVR PI3K PI3K BVR->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates IL10 IL-10 Production Akt->IL10 promotes

Figure 2: Activation of the PI3K/Akt pathway by biliverdin.
Inhibition of NF-κB Signaling

Biliverdin can suppress inflammatory responses by inhibiting the activation of the NF-κB signaling pathway. This prevents the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.[7][13]

Inhibition of NF-κB Signaling by Biliverdin Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes initiates Biliverdin Biliverdin Biliverdin->IKK inhibits

Figure 3: Biliverdin's inhibitory effect on the NF-κB pathway.
Aryl Hydrocarbon Receptor (AhR) Pathway

Biliverdin and its metabolite bilirubin can act as ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Activation of the AhR pathway can influence the expression of genes involved in xenobiotic metabolism and immune responses.[14]

Aryl Hydrocarbon Receptor (AhR) Activation Biliverdin Biliverdin AhR_complex AhR-Hsp90-XAP2 (Inactive Cytosolic Complex) Biliverdin->AhR_complex binds to AhR_ligand AhR-Biliverdin Complex AhR_complex->AhR_ligand forms ARNT ARNT AhR_ligand->ARNT dimerizes with Nucleus Nucleus AhR_ligand->Nucleus translocates to AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE binds to Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression induces

Figure 4: Biliverdin as a ligand for the Aryl Hydrocarbon Receptor.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the biological effects of this compound.

Table 1: Antioxidant and Cytoprotective Effects of Biliverdin

ParameterCell/Model SystemBiliverdin ConcentrationEffectReference
Superoxide Dismutase (SOD) ActivityRat Lungs (Ischemia-Reperfusion)35 mg/kg (in vivo)Significantly restored SOD activity[9]
Malondialdehyde (MDA) ContentRat Lungs (Ischemia-Reperfusion)35 mg/kg (in vivo)Significantly reduced MDA content[9]
Cell Viability (MTT Assay)HeLa CellsNot SpecifiedProtected cells from H₂O₂-induced death[12]
Hepatocyte NecrosisPrimary Rat Hepatocytes20-100 µMMarkedly delayed necrosis[15]
Erythrocyte LysisHuman ErythrocytesIC₅₀ < TroloxInhibited 50% of cell lysis[15]

Table 2: Anti-inflammatory Effects of Biliverdin

ParameterCell/Model SystemBiliverdin ConcentrationEffectReference
IL-6 Levels (serum)Rats (LPS-induced lung injury)35 mg/kg (in vivo)>40% suppression[9]
IL-10 Levels (serum)Rats (LPS-induced lung injury)35 mg/kg (in vivo)250% elevation[9]
NF-κB Transcriptional ActivityHEK293A CellsConcentration-dependentInhibition[7]
IL-10 ProductionRAW 264.7 Macrophages50 µMIncreased IL-10 production[1]

Detailed Experimental Protocols

Biliverdin Reductase Activity Assay

This protocol describes a colorimetric assay to measure BVR activity in cell lysates.

Workflow for Biliverdin Reductase Activity Assay start Start prepare_lysate Prepare Cell/Tissue Lysate start->prepare_lysate add_lysate Add 50 µg of Cell Lysate to Initiate Reaction prepare_lysate->add_lysate prepare_reaction Prepare Reaction Mixture: - 50 mM Tris (pH 8.7) - 100 µM NADPH - 10 µM Biliverdin IXα prepare_reaction->add_lysate incubate Incubate at 37°C in a Spectrophotometer add_lysate->incubate measure_absorbance Monitor Change in Absorbance at 453 nm Over Time incubate->measure_absorbance calculate_activity Calculate Rate of Reaction measure_absorbance->calculate_activity end End calculate_activity->end

Figure 5: Experimental workflow for BVR activity assay.

Methodology:

  • Prepare Cell Lysate: Homogenize cells or tissues in an appropriate lysis buffer and quantify protein concentration.

  • Reaction Setup: In a 1-ml cuvette or 96-well plate, prepare a reaction mixture containing 50 mM Tris buffer (pH 8.7), 100 µM NADPH, and 10 µM biliverdin IXα.[8]

  • Initiate Reaction: Add 50 µg of cell lysate to the reaction mixture.

  • Measurement: Immediately place the reaction in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 453 nm (the peak absorbance for bilirubin) over time.[8]

  • Data Analysis: Calculate the rate of bilirubin formation from the linear portion of the absorbance curve.

In Vivo Administration of this compound

This protocol outlines the procedure for administering this compound to a rat model of endotoxin-induced acute lung injury.

Methodology:

  • Preparation of Biliverdin Solution: Dissolve this compound in 0.1 N NaOH and adjust the final pH to 7.4 with HCl. Dilute in phosphate-buffered saline (PBS) to the desired concentration.[9]

  • Animal Model: Use male Sprague-Dawley rats (225–250 g).[9]

  • Administration: Administer this compound (35 mg/kg) via intraperitoneal (i.p.) injection 16 hours and 1 hour before inducing lung injury with lipopolysaccharide (LPS).[9]

  • Induction of Injury: Administer LPS (e.g., 3 mg/kg, intravenous) to induce acute lung injury.[9]

  • Sample Collection and Analysis: At specified time points post-LPS administration, collect blood and tissue samples for analysis of inflammatory markers (e.g., cytokines via ELISA) and oxidative stress parameters.

Assessment of T-Cell Proliferation using CFSE

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation in response to biliverdin treatment.

Workflow for CFSE T-Cell Proliferation Assay start Start isolate_tcells Isolate T-Cells from Spleen or PBMCs start->isolate_tcells label_cfse Label T-Cells with CFSE Dye isolate_tcells->label_cfse culture_cells Culture Labeled T-Cells with: - Stimulant (e.g., anti-CD3/CD28) - Biliverdin (treatment group) - Vehicle (control group) label_cfse->culture_cells incubate Incubate for 3-5 Days culture_cells->incubate analyze_flow Analyze CFSE Dilution by Flow Cytometry incubate->analyze_flow quantify_proliferation Quantify Cell Divisions analyze_flow->quantify_proliferation end End quantify_proliferation->end

Figure 6: Experimental workflow for CFSE assay.

Methodology:

  • Isolate T-cells: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or spleen.

  • CFSE Labeling: Resuspend T-cells at 1x10⁶ cells/ml and label with CFSE at a final concentration of 0.5-5 µM for 10-15 minutes at 37°C. Quench the labeling reaction with fetal bovine serum.[4][6]

  • Cell Culture: Culture the CFSE-labeled T-cells in the presence of a T-cell stimulant (e.g., anti-CD3/CD28 beads or PHA) with or without various concentrations of this compound.

  • Incubation: Incubate the cells for 3-5 days to allow for proliferation.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division, allowing for the quantification of proliferation.[5][16]

Conclusion

This compound is a multifunctional molecule with significant therapeutic potential. Its antioxidant, anti-inflammatory, and cytoprotective properties are mediated through its ability to scavenge ROS and modulate key signaling pathways, including the PI3K/Akt, NF-κB, and AhR pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this compound in a variety of disease models. Continued research into the nuanced mechanisms of biliverdin action will undoubtedly pave the way for novel therapeutic strategies.

References

Biliverdin Hydrochloride: A Technical Guide to its Cytoprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biliverdin (B22007) hydrochloride, a key intermediate in the heme catabolism pathway, is emerging as a potent cytoprotective agent with significant therapeutic potential. Traditionally viewed as a mere metabolic byproduct, recent research has illuminated its multifaceted roles in mitigating cellular stress and injury. This technical guide provides an in-depth exploration of the cytoprotective effects of biliverdin hydrochloride, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic properties. Detailed experimental methodologies, quantitative data from key studies, and visual representations of the underlying signaling pathways are presented to offer a comprehensive resource for researchers and drug development professionals in this field.

Core Cytoprotective Mechanisms

This compound exerts its protective effects through a triad (B1167595) of interconnected mechanisms: potent antioxidant activity, robust anti-inflammatory action, and the inhibition of apoptotic cell death. These effects are mediated through complex signaling cascades, with the enzyme biliverdin reductase (BVR) playing a central role.

Antioxidant Effects

Biliverdin itself possesses antioxidant properties, capable of quenching reactive oxygen species (ROS)[1]. However, its primary antioxidant function is often attributed to its conversion to bilirubin (B190676) by BVR. Bilirubin is a powerful antioxidant, and the "bilirubin-biliverdin redox cycle" hypothesis suggests that bilirubin can be oxidized back to biliverdin while neutralizing ROS, and then be recycled back to bilirubin by BVR, thus amplifying its antioxidant capacity[2][3]. While the in vivo significance of this cycle is still debated, the potent antioxidant nature of the biliverdin/bilirubin system is well-established[2][3].

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity by modulating key inflammatory pathways. It has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[4][5]. This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[6]. Furthermore, biliverdin can stimulate the production of the anti-inflammatory cytokine interleukin-10 (IL-10) through the activation of the PI3K/Akt pathway[7][8][9].

Anti-apoptotic Effects

This compound protects cells from programmed cell death, or apoptosis, a critical factor in various pathological conditions, including ischemia-reperfusion injury. It has been shown to reduce the number of apoptotic cells in preclinical models of cerebral and cardiac ischemia-reperfusion[10][11]. The anti-apoptotic effects of biliverdin are linked to its ability to modulate apoptosis-related proteins and signaling pathways, including the MAPK/ERK pathway.

Key Signaling Pathways

The cytoprotective effects of this compound are orchestrated by a network of intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

Heme Oxygenase-1 (HO-1) Pathway

Biliverdin is a direct product of the catabolism of heme by the enzyme heme oxygenase-1 (HO-1). HO-1 is a stress-inducible enzyme, and its upregulation is a key cellular defense mechanism against oxidative stress and inflammation. Many of the cytoprotective effects attributed to HO-1 are mediated by its products, including biliverdin and carbon monoxide.

HO1_Pathway Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Biliverdin Biliverdin HO1->Biliverdin CO Carbon Monoxide HO1->CO Fe2 Fe²⁺ HO1->Fe2 BVR Biliverdin Reductase (BVR) Biliverdin->BVR Cytoprotection Cytoprotective Effects Biliverdin->Cytoprotection Bilirubin Bilirubin BVR->Bilirubin Bilirubin->Cytoprotection CO->Cytoprotection

Heme Oxygenase-1 Pathway
PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Biliverdin has been shown to activate this pathway, leading to the downstream phosphorylation of Akt. Activated Akt, in turn, promotes cell survival by inhibiting pro-apoptotic proteins and stimulates the production of the anti-inflammatory cytokine IL-10[7][8][9].

PI3K_Akt_Pathway Biliverdin Biliverdin BVR_surf Surface BVR Biliverdin->BVR_surf PI3K PI3K BVR_surf->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt IL10 IL-10 Production pAkt->IL10 Cell_Survival Cell Survival pAkt->Cell_Survival

PI3K/Akt Signaling Pathway
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Biliverdin reductase has been identified as an activator and nuclear transporter of ERK[12]. The activation of the ERK pathway can contribute to the anti-apoptotic and cytoprotective effects of biliverdin.

MAPK_ERK_Pathway Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK BVR BVR pERK->BVR activates & transports Transcription_Factors Transcription Factors (e.g., Elk-1) pERK->Transcription_Factors BVR->Transcription_Factors Gene_Expression Gene Expression (Survival, Proliferation) Transcription_Factors->Gene_Expression

MAPK/ERK Signaling Pathway

Quantitative Data on Cytoprotective Effects

The following tables summarize key quantitative data from preclinical studies investigating the cytoprotective effects of this compound.

Table 1: In Vitro Cytotoxicity and Apoptosis

Cell LineAssayEndpointBiliverdin ConcentrationResultReference
MCF-7 (Breast Cancer)MTT AssayIC50 (24h)247.4 µM-[13]
MDA-MB-468 (Breast Cancer)MTT AssayIC50 (24h)168.9 µM-[13]
MCF-7Annexin V/PIApoptosis250 µM23.12% (early & late)[13]
MDA-MB-468Annexin V/PIApoptosis170 µM41.58% (early & late)[13]

Table 2: In Vivo Efficacy in Ischemia-Reperfusion Injury Models

ModelParameterTreatment GroupControl GroupOutcomeReference
Rat Cerebral I/RNeurological Score (Day 5)3.10 ± 0.553.23 ± 0.82Improvement (p<0.05)[4]
Rat Cerebral I/RInfarct Volume (%)28.52 ± 3.6742.28 ± 4.59Reduction (p<0.01)[4]
Rat Liver I/RSurvival Rate90-100%50%Increased Survival[14]
Rat Liver I/RGOT (IU/L)91171Reduction (p<0.0001)[15]
Rat Liver I/RGPT (IU/L)46144Reduction (p<0.0001)[15]
Rat Liver I/RBile Production (mL/g)3.401.88Increase (p<0.003)[15]

Table 3: Effects on Inflammatory Cytokines

ModelCytokineTreatment GroupControl GroupOutcomeReference
Rat Cerebral I/RTNF-α (mRNA fold change)Significantly lowerSignificantly higherReduction (p<0.01)[4]
Rat Cerebral I/RIL-6 (mRNA fold change)Significantly lowerSignificantly higherReduction (p<0.01)[4]
Rat Cerebral I/RIL-1β (mRNA fold change)Significantly lowerSignificantly higherReduction (p<0.01)[4]
LPS-stimulated MacrophagesIL-10 ProductionIncreased-Stimulation[7][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

Objective: To determine the effect of this compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

  • Seed cells in a 96-well plate at a density of 5-6 x 10³ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (or vehicle control) and incubate for the desired time period (e.g., 24 or 48 hours).

  • After incubation, remove the culture medium and add 20 µl of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 3 hours.

  • Remove the MTT solution and add 200 µl of DMSO to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark for 10 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Plate 2 x 10⁵ cells and treat with this compound (or vehicle control).

  • After treatment, wash the cells twice with cold PBS.

  • Resuspend the cells in 500 µl of 1X binding buffer.

  • Add 5 µl of Annexin V-FITC and 5 µl of PI (50 µg/ml) to the cell suspension.

  • Incubate for 10 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

  • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Situ Apoptosis Detection (TUNEL Assay)

Objective: To detect DNA fragmentation in tissue sections from ischemia-reperfusion injury models.

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTP, catalyzed by the enzyme terminal deoxynucleotidyl transferase (TdT).

Protocol:

  • Deparaffinize and rehydrate paraffin-embedded tissue sections.

  • Perform antigen retrieval if necessary (e.g., with proteinase K).

  • Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTP for 1 hour at 37°C in a humidified chamber.

  • Stop the reaction and wash the sections.

  • If using a fluorescent label, counterstain the nuclei with a DNA stain like DAPI.

  • Mount the sections and visualize under a fluorescence microscope.

  • Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells.

Oxidative Stress Assessment (MDA and SOD Assays)

Objective: To measure markers of oxidative stress in tissue homogenates.

Principle:

  • Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and can be measured by its reaction with thiobarbituric acid (TBA) to form a colored product.

  • Superoxide (B77818) Dismutase (SOD) Assay: SOD is an antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Its activity can be measured using various methods, often involving the inhibition of a superoxide-dependent reaction.

Protocol (General Steps):

  • Homogenize tissue samples in an appropriate buffer on ice.

  • Centrifuge the homogenate to obtain the supernatant.

  • For MDA:

    • Incubate the supernatant with TBA reagent at high temperature (e.g., 95°C).

    • Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm).

    • Calculate MDA concentration based on a standard curve.

  • For SOD:

    • Use a commercial SOD assay kit following the manufacturer's instructions. These kits typically involve a reaction that generates superoxide radicals and a detection system that is inhibited by SOD activity.

    • Measure the change in absorbance or fluorescence over time.

    • Calculate SOD activity based on the degree of inhibition.

Western Blotting for Signaling Pathway Analysis

Objective: To detect the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.

Protocol:

  • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total Akt, anti-total ERK).

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the cytoprotective effects of this compound.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cell Culture BV_Treatment_InVitro Biliverdin Treatment Cell_Culture->BV_Treatment_InVitro Viability_Assay Cell Viability Assay (e.g., MTT) BV_Treatment_InVitro->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) BV_Treatment_InVitro->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) BV_Treatment_InVitro->Signaling_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Analysis->Data_Analysis Animal_Model Animal Model of Disease (e.g., Ischemia-Reperfusion) BV_Treatment_InVivo Biliverdin Administration Animal_Model->BV_Treatment_InVivo Functional_Assessment Functional Assessment (e.g., Neurological Score) BV_Treatment_InVivo->Functional_Assessment Histology Histological Analysis (e.g., Infarct Volume) BV_Treatment_InVivo->Histology Biochemical_Assays Biochemical Assays (MDA, SOD, Cytokines) BV_Treatment_InVivo->Biochemical_Assays Functional_Assessment->Data_Analysis Histology->Data_Analysis Biochemical_Assays->Data_Analysis

Experimental Workflow

Conclusion and Future Directions

This compound has demonstrated significant cytoprotective effects across a range of preclinical models, positioning it as a promising therapeutic candidate for diseases characterized by oxidative stress, inflammation, and apoptosis. Its ability to modulate multiple signaling pathways underscores its pleiotropic nature. Future research should focus on further elucidating the intricate molecular mechanisms of its action, including the definitive role of the bilirubin-biliverdin redox cycle in vivo. Additionally, well-designed clinical trials are warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients. The development of novel drug delivery systems to enhance the bioavailability and targeted delivery of biliverdin may further unlock its therapeutic potential. This technical guide provides a solid foundation for researchers and clinicians to advance the study and application of this intriguing natural compound.

References

Spectroscopic Properties of Biliverdin Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) hydrochloride, a key intermediate in the catabolism of heme, has garnered significant interest in biomedical research due to its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1] As a member of the tetrapyrrole family, its distinct spectroscopic characteristics are fundamental to its identification, quantification, and the elucidation of its biological functions. This technical guide provides a comprehensive overview of the spectroscopic properties of biliverdin hydrochloride, including detailed experimental protocols and relevant biological pathways, to support researchers and professionals in drug development and related fields.

UV-Visible Absorption Spectroscopy

The extended π-conjugated system of the tetrapyrrole macrocycle in this compound gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These bands are sensitive to the solvent environment and pH.[2]

Absorption Spectra

This compound typically exhibits two main absorption bands: a sharp Soret band in the near-UV region and a broader Q-band in the red to far-red region. In methanol, the absorption spectra show a sharp band at approximately 375 nm and a broad band at about 650 nm.[2] The presence of acid can cause a significant bathochromic (red) shift of the long-wavelength band. For instance, a 10-fold molar excess of HCl can shift the absorption maximum by 35 to 50 nm to longer wavelengths and nearly double the maximum absorption.[2]

Quantitative Data

The following table summarizes the key UV-Vis absorption data for biliverdin and its derivatives in various solvents.

CompoundSolventλmax (Soret) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at Soretλmax (Q-band) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at Q-bandReference
Biliverdin IXαMethanol~375Not specified~650Not specified[2]
This compoundNot specified376, 679Not specifiedNot specifiedNot specified
Biliverdin Dimethyl EsterDichloromethane38144,000Not specifiedNot specified
Biliverdin Dimethyl EsterChloroform37955,200Not specifiedNot specified
Biliverdin Dimethyl EsterBenzene38155,400Not specifiedNot specified
Biliverdin Dimethyl EsterMethanol37553,000Not specifiedNot specified
Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the general procedure for obtaining UV-Vis absorption spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., methanol, dimethyl sulfoxide)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Due to its light sensitivity, all solutions should be prepared in dim light and stored in amber vials or tubes wrapped in aluminum foil.[3]

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes to ensure a stable output.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 300-800 nm).

  • Sample Measurement: Rinse a second quartz cuvette with the this compound solution and then fill it. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Acquire the absorption spectrum of the sample over the selected wavelength range.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. For quantitative analysis, ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0). The concentration can be determined using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) is known.

Fluorescence Spectroscopy

This compound exhibits weak intrinsic fluorescence. Its fluorescence properties, including quantum yield, are highly dependent on the molecular conformation and the surrounding environment.

Fluorescence Spectra

When excited in the near-UV or blue region of the spectrum, biliverdin can emit fluorescence in the red to far-red region. For instance, excitation of monomeric variants of biliverdin-binding proteins at 380 nm and 630 nm yields red fluorescence with maxima between 650 nm and 680 nm.[4]

Quantitative Data

The fluorescence quantum yield of biliverdin is generally low but can be influenced by factors such as UV irradiation and metal chelation.[5]

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)ConditionsReference
Biliverdin365Not specified0.00012In solution[5]
Biliverdin (UV irradiated)365Not specified0.00119In solution, after 72h UV irradiation[5]
Biliverdin488Not specified0.00095In solution[5]
Biliverdin-binding protein complexNot specifiedNot specified0.016Wild-type protein[4]
Experimental Protocol: Fluorescence Spectroscopy

This protocol provides a general method for measuring the fluorescence spectrum of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent

  • Quartz fluorescence cuvettes

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. As with UV-Vis spectroscopy, protect the solution from light.

  • Instrument Setup: Turn on the fluorometer and allow the excitation lamp to warm up. Set the excitation and emission monochromators to the desired wavelengths.

  • Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record a blank spectrum to account for any background fluorescence from the solvent or cuvette.

  • Sample Measurement: Place the cuvette containing the this compound solution in the sample holder.

  • Data Acquisition: Acquire the fluorescence emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed. To obtain an excitation spectrum, scan the excitation monochromator while monitoring the emission at a fixed wavelength.

  • Quantum Yield Determination (Relative Method):

    • Measure the fluorescence spectra of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) and the this compound solution under identical experimental conditions (excitation wavelength, slit widths).

    • Measure the absorbance of both the standard and the sample at the excitation wavelength.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the chirality and conformation of molecules. Biliverdin itself is achiral but can adopt chiral helical conformations, which can be influenced by its environment, such as binding to proteins.

CD Spectra

When bound to proteins like human serum albumin, biliverdin can exhibit induced CD spectra, indicating a preferential adoption of a specific helical conformation. For example, biliverdin preferentially adopts an M-helicity conformation on human serum albumin in an aqueous buffer at pH 7.5.

Experimental Protocol: Circular Dichroism Spectroscopy

This protocol describes the general steps for acquiring CD spectra of this compound, particularly in the presence of a binding partner.

Materials:

  • This compound

  • Binding partner (e.g., protein) in a suitable buffer

  • Quartz CD cuvettes (e.g., 1 mm path length)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare solutions of this compound and its binding partner in the desired buffer. Ensure samples are free of aggregates by centrifugation or filtration.[3] The concentration should be carefully determined for accurate analysis.[3]

  • Instrument Setup: Turn on the CD spectropolarimeter and purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[2][5] Allow the lamp to warm up.

  • Baseline Measurement: Record a baseline spectrum of the buffer solution in the same cuvette that will be used for the sample.

  • Sample Measurement: Record the CD spectrum of the this compound solution and the solution containing the biliverdin-protein complex.

  • Data Processing: Subtract the baseline spectrum from the sample spectra. The resulting spectrum can be expressed in units of millidegrees (mdeg) or converted to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * l) where c is the molar concentration and l is the path length in centimeters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and dynamics of this compound in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of biliverdin in dimethyl sulfoxide (B87167) (DMSO) shows distinct signals for the protons of the tetrapyrrole backbone and the propionic acid side chains.

Quantitative Data: ¹H NMR Chemical Shifts

The following table lists the assigned ¹H NMR chemical shifts for biliverdin in DMSO-d₆.

ProtonChemical Shift (ppm)Multiplicity
H8 (propionyl carboxyl)12.29br s
.........

(Note: A complete, unambiguously assigned ¹H NMR peak list for this compound was not consistently available across the searched literature. The provided data point is from a study on biliverdin in DMSO and serves as an example.)

¹³C NMR Spectroscopy
Experimental Protocol: NMR Spectroscopy

This protocol provides a general guideline for acquiring NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent. The concentration will depend on the nucleus being observed and the sensitivity of the instrument (typically 1-10 mg for ¹H NMR).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the nucleus being observed.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Set up the desired NMR experiment (e.g., a standard 1D proton experiment or a 2D experiment like COSY or HSQC). Acquire the free induction decay (FID).

  • Data Processing: Fourier transform the FID to obtain the NMR spectrum. Phase the spectrum and perform baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule.

Biological Pathways Involving Biliverdin

Biliverdin is a central molecule in heme metabolism and is involved in important signaling pathways.

Heme Catabolism Pathway

Heme, released from the breakdown of hemoglobin and other hemoproteins, is catabolized in a two-step enzymatic process. First, heme oxygenase (HO) converts heme into biliverdin, iron, and carbon monoxide. Subsequently, biliverdin reductase (BVR) reduces biliverdin to bilirubin.

Heme_Catabolism Heme Heme Heme_Oxygenase Heme Oxygenase (HO) Heme->Heme_Oxygenase Biliverdin Biliverdin Heme_Oxygenase->Biliverdin Iron Fe²⁺ Heme_Oxygenase->Iron + CO CO Heme_Oxygenase->CO + Biliverdin_Reductase Biliverdin Reductase (BVR) Biliverdin->Biliverdin_Reductase Bilirubin Bilirubin Biliverdin_Reductase->Bilirubin

Heme Catabolism Pathway
Biliverdin Reductase Signaling

Biliverdin reductase is not only an enzyme but also a signaling molecule that participates in various cellular signaling cascades, including the insulin/IGF-1 and MAPK pathways. It can act as a kinase, a scaffold protein, and a transcriptional regulator, highlighting its pleiotropic functions beyond heme metabolism.

BVR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor (IR) Insulin->IR BVR Biliverdin Reductase (BVR) IR->BVR activates PI3K PI3K BVR->PI3K activates MAPK_Pathway MAPK Pathway BVR->MAPK_Pathway activates Gene_Expression Gene Expression (e.g., HO-1) BVR->Gene_Expression regulates (as transcription factor) Akt Akt PI3K->Akt activates

Biliverdin Reductase Signaling Pathways

Conclusion

The spectroscopic properties of this compound are integral to its study and application in various scientific disciplines. This guide has provided a detailed overview of its UV-Vis, fluorescence, CD, and NMR characteristics, along with standardized experimental protocols and the biological context of its function. The provided data and methodologies will serve as a valuable resource for researchers and professionals working with this important biomolecule. Further research, particularly in obtaining high-resolution multidimensional NMR data, will continue to enhance our understanding of the structure-function relationship of this compound.

References

An In-depth Technical Guide to Biliverdin Hydrochloride: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007) hydrochloride, a water-soluble form of the green tetrapyrrolic bile pigment, is a crucial intermediate in the catabolism of heme. Historically considered a mere metabolic waste product, recent scientific inquiry has unveiled its significant physiological roles, including potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of biliverdin hydrochloride. Detailed experimental protocols for its analysis and the investigation of its biological functions are presented, alongside a summary of its quantitative properties and a visual representation of its associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of biliverdin, a linear tetrapyrrole. The addition of hydrogen chloride increases its polarity and solubility in aqueous solutions, facilitating its use in experimental settings.

Chemical Structure

The chemical structure of biliverdin consists of four pyrrole (B145914) rings linked by methine bridges. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Chemical structure of this compound Figure 1: Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that different CAS numbers have been associated with this compound. The CAS number 856699-18-8 is frequently used for the monohydrochloride salt, while 55482-27-4 may refer to a different salt form or have been assigned erroneously in some databases.[1][2][3] Researchers should verify the specific form of the compound they are using.

PropertyValueReferences
Molecular Formula C₃₃H₃₄N₄O₆ · HCl[2][3]
Molecular Weight 619.11 g/mol [4]
CAS Number 856699-18-8 (more common); 55482-27-4[2][3][5][6]
Appearance Dark green to blue-green crystalline solid-
Solubility Soluble in DMSO and DMF (~20 mg/mL), and in basic aqueous solutions. Sparingly soluble in neutral aqueous buffers.[7]
UV-Vis λmax (in Methanol) ~375 nm and ~660 nm[8]

Spectroscopic and Chromatographic Data

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. A study of biliverdin in DMSO revealed the following key ¹H NMR chemical shifts (δ) in ppm: ~12.29 (carboxyl protons), and a series of signals for the pyrrole and methine protons.[9] Another study provided ¹H NMR data for this compound in a CD₃CN/D₂O mixture, showing signals at δ = 7.97 (H-10), 6.69 (H-21), 6.51 (H-15), 6.49 (H-5), among others.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common technique for analyzing biliverdin. In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 583.3.[11] Fragmentation analysis can provide structural information by identifying characteristic losses of side chains and cleavages of the tetrapyrrole backbone.[10][12]

Chromatographic Separation
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the purification and analysis of this compound. A reversed-phase C18 column is typically used with a gradient elution of methanol (B129727) or acetonitrile (B52724) in water, often with an acidic modifier like trifluoroacetic acid or formic acid.[8][11]

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the purity of this compound. Neutral solvent systems can be employed to separate different isomers of biliverdin dimethyl ester.[8]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications.

Antioxidant Properties

Biliverdin is a potent antioxidant that can directly scavenge reactive oxygen species (ROS). Furthermore, it is a key component of a powerful antioxidant amplification cycle. Biliverdin is reduced to bilirubin (B190676) by the enzyme biliverdin reductase (BVR). Bilirubin is a potent antioxidant that, upon scavenging a free radical, is oxidized back to biliverdin, which can then be recycled by BVR. This enzymatic cycle allows for the regeneration of the antioxidant capacity.[13]

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6.[14] One of the key mechanisms underlying its anti-inflammatory action is the modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway by biliverdin leads to an increase in the production of the anti-inflammatory cytokine IL-10.[13]

Cytoprotective Effects

The cytoprotective effects of biliverdin are closely linked to its antioxidant and anti-inflammatory activities. By mitigating oxidative stress and inflammation, biliverdin can protect cells from damage and apoptosis in various models of cellular injury.

Signaling Pathways

The biological effects of biliverdin are mediated through its interaction with several key signaling pathways.

Biliverdin is a direct product of the heme oxygenase (HO-1 and HO-2) catalyzed degradation of heme. The HO system plays a critical role in cellular defense against oxidative stress and inflammation.

Heme_Oxygenase_Pathway Heme Heme HO1 Heme Oxygenase 1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin HO1->Biliverdin Product Fe Fe²⁺ HO1->Fe Product CO Carbon Monoxide (CO) HO1->CO Product BVR Biliverdin Reductase (BVR) Biliverdin->BVR Substrate Antiinflammatory Anti-inflammatory Effects Biliverdin->Antiinflammatory Bilirubin Bilirubin BVR->Bilirubin Product Antioxidant Antioxidant Effects Bilirubin->Antioxidant PI3K_Akt_Pathway Biliverdin Biliverdin BVR_surf Surface Biliverdin Reductase (BVR) Biliverdin->BVR_surf Binds to PI3K PI3K BVR_surf->PI3K Activates Akt Akt PI3K->Akt Activates IL10 IL-10 Production Akt->IL10 Increases AntiInflammation Anti-inflammatory Response IL10->AntiInflammation

References

Biliverdin Hydrochloride and its Pivotal Role in Mitigating Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological driver in a multitude of diseases. Biliverdin (B22007) hydrochloride, a metabolic intermediate of heme catabolism, has emerged as a potent cytoprotective agent with significant therapeutic potential against oxidative stress-induced cellular damage. This technical guide provides an in-depth exploration of the mechanisms through which biliverdin hydrochloride and its metabolic product, bilirubin (B190676), exert their antioxidant effects. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating the therapeutic applications of this compound.

Introduction: The Heme Oxygenase System and its Antioxidant Arsenal

The heme oxygenase (HO) system is a critical enzymatic pathway responsible for the degradation of heme, a pro-oxidant molecule, into equimolar amounts of carbon monoxide (CO), free iron (which is subsequently sequestered by ferritin), and biliverdin.[1][2][3] The inducible isoform, heme oxygenase-1 (HO-1), is a key stress-responsive protein, upregulated by various stimuli including oxidative stress itself.[4][5][6][7][8]

Biliverdin, a green tetrapyrrolic bile pigment, was once considered a mere waste product of heme catabolism.[1] However, a growing body of evidence has unequivocally established its potent antioxidant and anti-inflammatory properties.[1][9][10] this compound, the commercially available and water-soluble form of biliverdin, is readily utilized in experimental settings to investigate these protective effects.

The primary mechanism of biliverdin's antioxidant action is intricately linked to its rapid conversion to bilirubin by the enzyme biliverdin reductase (BVR).[1][2] Bilirubin is a powerful lipophilic antioxidant capable of scavenging a wide range of ROS.[11] This enzymatic conversion is not a one-way street; a catalytic cycle has been proposed where bilirubin is oxidized back to biliverdin while neutralizing ROS, and then biliverdin is recycled back to bilirubin by BVR, thus amplifying the antioxidant capacity.[11][12]

Signaling Pathways Modulated by this compound

This compound exerts its protective effects by modulating several key signaling pathways involved in the cellular response to oxidative stress.

The Biliverdin-Bilirubin Redox Cycle

The cornerstone of biliverdin's antioxidant activity is the biliverdin-bilirubin redox cycle. Heme is first catabolized by heme oxygenase to biliverdin. Biliverdin is then rapidly reduced to bilirubin by biliverdin reductase (BVR), an NADPH-dependent enzyme. Bilirubin, a potent antioxidant, scavenges reactive oxygen species (ROS), and in the process, is oxidized back to biliverdin. This cycle allows for the regeneration of the potent antioxidant bilirubin, effectively amplifying the cellular defense against oxidative stress.

Biliverdin_Bilirubin_Redox_Cycle cluster_HO Heme Oxygenase (HO-1) cluster_BVR Biliverdin Reductase (BVR) Heme Heme Biliverdin Biliverdin Heme->Biliverdin O2, NADPH Bilirubin Bilirubin Biliverdin->Bilirubin NADPH Bilirubin->Biliverdin Oxidation Oxidized_ROS Neutralized ROS Bilirubin->Oxidized_ROS scavenges ROS Reactive Oxygen Species (ROS)

The Biliverdin-Bilirubin Redox Cycle.
The Nrf2/HO-1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including HO-1.[4][5][6][8] Biliverdin has been shown to activate the Nrf2/HO-1 pathway, creating a positive feedback loop where the product of the HO-1 reaction further stimulates the expression of this protective enzyme.[13]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H2O2) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Biliverdin Biliverdin Hydrochloride Nrf2 Nrf2 Biliverdin->Nrf2 activates Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1->Nrf2 inhibition ARE Antioxidant Response Element (ARE) HO1_Gene HO-1 Gene ARE->HO1_Gene activates transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein translation HO1_Protein->Biliverdin produces Nrf2_n->ARE binds

The Nrf2/HO-1 Signaling Pathway.
The PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[14][15][16] Activation of this pathway has been shown to protect cells from apoptosis induced by oxidative stress. Recent studies have demonstrated that biliverdin can activate the PI3K/Akt pathway, which in turn can lead to the activation of Nrf2 and subsequent upregulation of HO-1, further enhancing the cellular antioxidant defense.[13][17]

PI3K_Akt_Pathway Biliverdin Biliverdin Hydrochloride Receptor Cell Surface Receptor Biliverdin->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates pAkt p-Akt (Active) Akt->pAkt phosphorylation Nrf2 Nrf2 pAkt->Nrf2 activates Apoptosis Apoptosis pAkt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival promotes

The PI3K/Akt Signaling Pathway.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies demonstrating the efficacy of this compound in mitigating oxidative stress and its downstream consequences.

Table 1: In Vitro Antioxidant and Cytoprotective Effects of Biliverdin

Cell LineStressorBiliverdin ConcentrationOutcome MeasureResultReference
HeLa CellsH₂O₂10 nMCell ViabilityProtection against 10,000-fold higher H₂O₂ concentration[11]
Renal Tubular Epithelial CellsAngiotensin II50-100 nM (siRNA knockdown of BVR)Superoxide Production80% decrease in BVR protein, increased superoxide[18]
Human Umbilical Vein Endothelial Cells (HUVEC)H₂O₂Not specifiedROS GenerationAttenuated intracellular ROS generation[13]
MCF-7 and MDA-MB-468 Breast Cancer CellsNot applicableIC₅₀Cell ProliferationInhibition of cell proliferation[19]

Table 2: In Vivo Protective Effects of Biliverdin in Animal Models

Animal ModelInjury ModelBiliverdin DosageOutcome MeasureResultReference
SwineLiver Ischemia-ReperfusionNot specifiedNeutrophil Infiltration>50% reduction in neutrophil infiltration[20]
RatsCerebral Ischemia-Reperfusion35 mg/kgInfarct Volume, Neurological ScoreSignificant reduction in infarct volume and improved neurological score[21][22]
RatsCerebral Ischemia-Reperfusion35 mg/kgTNF-α, IL-6, IL-1β, iNOS mRNASignificant downregulation[21]
RatsSmall Intestinal Ischemia-Reperfusion10 and 20 mg/kg/h (Bilirubin)Malondialdehyde (MDA) LevelsSignificant decrease in tissue MDA levels

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the design and execution of research on this compound.

Assessment of Oxidative Stress: Measurement of Intracellular ROS

Objective: To quantify the levels of intracellular reactive oxygen species in cultured cells treated with this compound following induction of oxidative stress.

Materials:

  • Cell line of interest (e.g., HUVECs, HeLa)

  • Cell culture medium and supplements

  • This compound (dissolved in an appropriate vehicle, e.g., DMSO)

  • Oxidative stress inducer (e.g., Hydrogen peroxide (H₂O₂), Angiotensin II)

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) fluorescent probe

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment: Once cells are attached and have reached the desired confluency, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-24 hours).

  • Induction of Oxidative Stress: Remove the treatment medium and wash the cells once with warm PBS. Add the oxidative stress inducer (e.g., 100 µM H₂O₂) diluted in serum-free medium or PBS to the cells. Incubate for the desired duration (e.g., 30-60 minutes).

  • Probe Loading: Remove the stressor-containing medium and wash the cells gently with warm PBS. Add H₂DCFDA working solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Fluorescence Measurement: After incubation, wash the cells twice with PBS to remove excess probe. Add PBS or a suitable buffer to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., Ex/Em = 485/535 nm).

Western Blot Analysis of Nrf2 and HO-1 Expression

Objective: To determine the protein expression levels of Nrf2 and HO-1 in cells or tissues treated with this compound.

Materials:

  • Cell or tissue lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenize tissues in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against Nrf2 and HO-1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Model of Ischemia-Reperfusion Injury

Objective: To evaluate the protective effect of this compound in an animal model of ischemia-reperfusion (I/R) injury.

Materials:

  • Animal model (e.g., male Sprague-Dawley rats)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • This compound solution (sterile, for injection)

  • Vehicle control (e.g., sterile saline)

  • Microvascular clamps

Procedure (Example: Renal I/R Injury):

  • Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature.

  • Surgical Procedure: Perform a midline laparotomy to expose the renal pedicles.

  • Ischemia Induction: Occlude the renal arteries and veins with microvascular clamps to induce ischemia. The duration of ischemia can vary depending on the experimental design (e.g., 45-60 minutes).

  • Treatment Administration: Administer this compound or vehicle control intravenously or intraperitoneally at a predetermined time point (e.g., just before reperfusion).

  • Reperfusion: Remove the clamps to allow blood flow to be restored to the kidneys.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and hydration.

  • Sample Collection and Analysis: At the end of the experiment (e.g., 24-48 hours post-reperfusion), euthanize the animals and collect blood and kidney tissues for analysis of renal function (e.g., serum creatinine, BUN), oxidative stress markers (e.g., MDA, SOD), inflammation (e.g., cytokine levels), and histology.

TUNEL Assay for Apoptosis Detection

Objective: To detect and quantify apoptotic cells in tissue sections or cultured cells treated with this compound.

Materials:

  • Paraffin-embedded tissue sections or fixed cultured cells on slides

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Proteinase K

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, e.g., FITC-dUTP)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Stop/Wash buffer

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Tissue Sections: Deparaffinize paraffin-embedded sections in xylene and rehydrate through a graded series of ethanol to water.[23]

    • Cultured Cells: Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[23]

  • Permeabilization: Incubate the samples with Proteinase K solution (e.g., 20 µg/mL) for 10-20 minutes at room temperature to retrieve antigenic sites.[23] Then, permeabilize with a solution containing Triton X-100 for 5-15 minutes on ice.[23]

  • TUNEL Reaction:

    • Equilibrate the samples with equilibration buffer for 10 minutes.[24]

    • Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.[24][25]

  • Stopping the Reaction: Stop the reaction by incubating with a stop/wash buffer for 10 minutes.[23]

  • Detection:

    • If using a directly labeled dUTP (e.g., FITC-dUTP), proceed to counterstaining.

    • If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.[23]

  • Counterstaining: Stain the nuclei with a counterstain like DAPI for 5-10 minutes.[23]

  • Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Conclusion

This compound stands as a promising therapeutic agent for combating diseases rooted in oxidative stress. Its multifaceted mechanism of action, centered on the potent biliverdin-bilirubin antioxidant cycle and the modulation of key cytoprotective signaling pathways like Nrf2/HO-1 and PI3K/Akt, provides a robust defense against cellular damage. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in a clinical setting. Future research should focus on optimizing delivery methods and conducting rigorous clinical trials to translate the compelling preclinical findings into effective treatments for a range of oxidative stress-related pathologies.

References

Methodological & Application

Application Notes and Protocols for Preparing Biliverdin Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed instructions for the preparation, storage, and handling of Biliverdin (B22007) hydrochloride solutions for various in vitro and in cell-based assays. Adherence to these protocols is crucial for ensuring the stability, and activity of the compound, leading to reproducible experimental outcomes.

Product Information and Physical Properties

Biliverdin hydrochloride is a tetrapyrrolic bile pigment, an intermediate in the heme catabolism pathway.[1] It is the product of the enzymatic cleavage of heme by heme oxygenase and is subsequently reduced to bilirubin (B190676) by biliverdin reductase.[2][3] Due to its antioxidant, anti-inflammatory, and anti-mutagenic properties, it is a compound of interest in various research fields.[1]

Table 1: Physical and Solubility Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₃H₃₄N₄O₆ · HCl[2][4]
Formula Weight 619.1 g/mol [2][4]
Appearance Crystalline solid[4]
Purity ≥95% to ≥97.0% (TLC)[4]
Storage (Solid) -20°C for ≥4 years[4]
UV/Vis. λmax 310, 376, 689 nm[2][3][4]
Solubility in DMSO ~20 mg/mL[2][3][4]
Solubility in DMF ~20 mg/mL[2][3][4]
Solubility in 1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL[2][3][4]
Aqueous Buffers Sparingly soluble[4]
Basic Aqueous Solutions (pH > 9) Soluble for initial dissolution[5]

Preparation of Stock Solutions

The poor aqueous solubility of this compound necessitates the use of organic solvents for preparing concentrated stock solutions.[4]

Recommended Solvents
  • Dimethyl Sulfoxide (DMSO): The most common solvent for preparing high-concentration stock solutions.

  • Dimethylformamide (DMF): An alternative to DMSO with similar solubility characteristics.[2][4]

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Pre-handling: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 6.19 mg of this compound (FW: 619.1) in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Inert Gas Purge: For extended storage, it is recommended to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.[4]

  • Storage: Store the stock solution in small aliquots in tightly sealed, light-protected (amber or foil-wrapped) vials.

Table 2: Stock Solution Storage Recommendations

Storage TemperatureDurationConditionsSource(s)
4°CSeveral daysShort-term
-20°CUp to 1 monthProtected from light and air[1]
-80°CUp to 6 monthsProtected from light and air[1]

Note: Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Preparation of Aqueous Working Solutions

For most biological assays, the organic solvent stock solution must be diluted into an aqueous buffer.

Protocol for Dilution into Aqueous Buffer
  • Serial Dilution: It is best to perform serial dilutions. First, dilute the concentrated DMSO stock solution into a smaller volume of the desired aqueous buffer (e.g., PBS, Tris, HEPES).

  • Final Dilution: Subsequently, add this intermediate dilution to the final assay volume to reach the desired working concentration. This method helps to prevent precipitation of the compound.

  • Maximum Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid affecting the biological system. Run appropriate vehicle controls in your experiments.

  • Fresh Preparation: Aqueous solutions of this compound are not stable for long periods. It is highly recommended to prepare fresh working solutions for each experiment and not to store them for more than one day.[4]

Application Example: Biliverdin Reductase (BVR) Assay

This protocol describes the preparation of this compound as a substrate for a biliverdin reductase activity assay.

Reagents and Materials
  • This compound 10 mM stock solution in DMSO

  • BVR Assay Buffer (e.g., 100 mM Tris-HCl, 1 mM EDTA, pH 8.7)[6]

  • NADPH solution

  • Enzyme source (cell lysate or purified BVR)

Assay Protocol
  • Prepare Working Solution: Immediately before use, prepare a working solution of this compound by diluting the 10 mM DMSO stock into the BVR Assay Buffer. For example, to achieve a 10 µM final concentration in the assay, a 1:1000 dilution is required.[6]

  • Assay Plate Setup: In a 96-well plate, add the enzyme source and assay buffer.

  • Initiate Reaction: Start the reaction by adding the this compound working solution and the NADPH solution.

  • Measurement: Monitor the decrease in absorbance at a specific wavelength or the increase in bilirubin-dependent fluorescence to determine enzyme activity.[6][7]

Visualized Workflows and Pathways

Heme Degradation Pathway

Heme_Degradation Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 BV Biliverdin BVR Biliverdin Reductase (BVR) BV->BVR BR Bilirubin HO1->BV + O₂, NADPH BVR->BR + NADPH

Caption: The enzymatic conversion of Heme to Biliverdin and subsequently to Bilirubin.

Experimental Workflow for Solution Preparation

Solution_Preparation_Workflow Solid Biliverdin HCl (Solid, -20°C) Weigh Weigh Powder Solid->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock 10 mM Stock Solution (aliquot, -80°C) Dissolve->Stock Dilute1 Dilute in Assay Buffer (Intermediate) Stock->Dilute1 Dilute2 Final Dilution in Assay Medium Dilute1->Dilute2 Assay Working Solution (Use Immediately) Dilute2->Assay

Caption: A stepwise workflow for preparing this compound working solutions.

References

Application Notes and Protocols for Heme Oxygenase Activity Assay Using Biliverdin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme oxygenase (HO) is a critical enzyme in cellular defense mechanisms against oxidative stress and in maintaining iron homeostasis. It catalyzes the rate-limiting step in the degradation of heme to produce equimolar amounts of biliverdin (B22007), free iron (Fe²⁺), and carbon monoxide (CO).[1] Biliverdin is subsequently reduced to the potent antioxidant bilirubin (B190676) by biliverdin reductase (BVR).[1] There are two primary isoforms of heme oxygenase: the inducible HO-1, which is upregulated in response to various cellular stressors, and the constitutive HO-2, involved in the physiological turnover of heme.[2] The activity of HO is a key indicator of cellular stress response and a potential therapeutic target in various diseases. This document provides detailed protocols for the determination of HO activity, with a focus on methods involving its product, biliverdin.

Principle of the Assay

The activity of heme oxygenase is typically determined by measuring the rate of formation of one of its products. While direct measurement of biliverdin is possible, a more common and robust method is the coupled enzyme assay. In this approach, the biliverdin produced by HO is immediately reduced to bilirubin by an excess of biliverdin reductase. The formation of bilirubin is then monitored spectrophotometrically by the increase in absorbance at approximately 464-468 nm. This method is advantageous because bilirubin has a significantly higher molar extinction coefficient than biliverdin, leading to a more sensitive assay.[3]

Alternatively, for highly sensitive and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed to directly measure biliverdin production.

Signaling Pathway and Experimental Workflow

The enzymatic degradation of heme and the principle of the coupled spectrophotometric assay are illustrated below.

Heme_Oxygenase_Assay Heme Degradation and Coupled Assay Workflow cluster_HO_reaction Heme Oxygenase Reaction cluster_coupled_reaction Coupled Spectrophotometric Assay Heme Heme HO1 Heme Oxygenase (HO-1) Heme->HO1 + O₂ + NADPH-P450 Reductase Biliverdin Biliverdin HO1->Biliverdin Fe Fe²⁺ HO1->Fe CO Carbon Monoxide (CO) HO1->CO BVR Biliverdin Reductase (BVR) Biliverdin->BVR + NADPH Bilirubin Bilirubin BVR->Bilirubin Spectrophotometer Spectrophotometer (Absorbance at 468 nm) Bilirubin->Spectrophotometer

Caption: Heme degradation pathway and coupled assay workflow.

Materials and Reagents

ReagentSupplierCatalog No.
Biliverdin HydrochlorideSigma-Aldrich30891
Hemin (B1673052)Sigma-AldrichH9039
NADPH Tetrasodium SaltSigma-AldrichN7505
Biliverdin Reductase A (human, recombinant)R&D Systems4464-BR
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA7030
Potassium Phosphate (B84403) MonobasicSigma-AldrichP5655
Potassium Phosphate DibasicSigma-AldrichP8281
SucroseSigma-AldrichS0389
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Chloroform (B151607)Sigma-AldrichC2432

Experimental Protocols

Preparation of Reagents
  • 1 M Potassium Phosphate Buffer (pH 7.4): Prepare a solution of 1 M potassium phosphate monobasic and a solution of 1 M potassium phosphate dibasic. Mix the two solutions until the pH reaches 7.4.

  • Homogenization Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) containing 250 mM Sucrose and 1 mM MgCl₂.

  • Reaction Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Hemin Stock Solution (4 mM): Dissolve hemin in a minimal amount of 0.1 M NaOH and dilute with Reaction Buffer to a final concentration of 4 mM. Protect from light and prepare fresh.

  • NADPH Stock Solution (20 mM): Dissolve NADPH in Reaction Buffer. Store on ice and use on the day of preparation.

  • Biliverdin Reductase Solution: Reconstitute lyophilized biliverdin reductase in Reaction Buffer to a concentration of 0.1 mg/mL. Store at -20°C in aliquots.

  • This compound Stock Solution (5 mM): Due to its limited solubility in aqueous solutions, first dissolve this compound in DMSO to make a 5 mM stock solution. Store in small aliquots at -20°C, protected from light.

Preparation of Tissue/Cell Homogenates (Microsomal Fraction)
  • Homogenize tissue samples or cell pellets in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

  • Transfer the supernatant to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and resuspend the microsomal pellet in a minimal volume of Homogenization Buffer.

  • Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford or BCA).

Heme Oxygenase Activity Assay (Coupled Spectrophotometric Method)
  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Microsomal protein (50-200 µg)

    • Biliverdin Reductase (1-2 µg)

    • Bovine Serum Albumin (1 mg/mL final concentration)

    • Reaction Buffer to a final volume of 240 µL.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 4 mM Hemin stock solution.

  • Immediately after adding hemin, add 10 µL of 20 mM NADPH stock solution.

  • Incubate the reaction at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding 250 µL of ice-cold chloroform.

  • Vortex vigorously for 1 minute and then centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully transfer the lower chloroform layer to a clean tube.

  • Measure the absorbance of the chloroform extract at 468 nm using a spectrophotometer. A scan from 400 nm to 600 nm can also be performed to observe the characteristic peak of bilirubin.

  • A blank reaction should be performed by omitting the microsomal fraction or by keeping the reaction on ice.

Preparation of a Bilirubin Standard Curve

While the user requested a this compound protocol, for the coupled assay, a bilirubin standard curve is used to quantify the results.

  • Prepare a 1 mM stock solution of bilirubin in DMSO.

  • Prepare a series of dilutions of the bilirubin stock solution in chloroform to obtain standards with concentrations ranging from 0.5 to 20 µM.

  • Measure the absorbance of each standard at 468 nm.

  • Plot the absorbance values against the corresponding bilirubin concentrations to generate a standard curve.

Calculation of Heme Oxygenase Activity

The concentration of bilirubin produced in the enzymatic reaction can be calculated using the molar extinction coefficient of bilirubin in chloroform (ε = 40 mM⁻¹cm⁻¹) or by using the standard curve.[3]

Heme Oxygenase Activity (nmol bilirubin/mg protein/hour) = (ΔA₄₆₈ / ε) * (Total reaction volume / Volume of chloroform extract) * (1 / Protein concentration in mg) * (60 / Incubation time in minutes)

Where:

  • ΔA₄₆₈ is the change in absorbance at 468 nm (sample absorbance - blank absorbance).

  • ε is the molar extinction coefficient of bilirubin (40 mM⁻¹cm⁻¹).

Data Presentation

The quantitative data from the heme oxygenase activity assay can be summarized in a table for easy comparison.

Sample IDProtein Conc. (mg/mL)Incubation Time (min)Absorbance at 468 nm (Sample)Absorbance at 468 nm (Blank)ΔA₄₆₈HO Activity (nmol/mg/hr)
Control 11.5600.2500.0500.2005.0
Control 21.6600.2650.0520.2135.0
Treated 11.4600.4500.0510.3999.5
Treated 21.5600.4800.0490.43110.2

Direct Biliverdin Measurement (LC-MS/MS)

For a more direct and sensitive measurement of heme oxygenase activity, the production of biliverdin can be quantified using LC-MS/MS. This method is particularly useful for samples with low HO activity.

Protocol Outline:
  • Perform the heme oxygenase reaction as described in section 3, but omit the biliverdin reductase.

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) containing an internal standard (e.g., deuterated biliverdin).

  • Centrifuge to precipitate proteins and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS, monitoring the specific mass-to-charge ratio (m/z) transitions for biliverdin and the internal standard.

  • Quantify the amount of biliverdin produced by comparing its peak area to that of the internal standard and using a standard curve of this compound.

Preparation of a this compound Standard Curve for LC-MS/MS
  • Using the 5 mM this compound stock solution in DMSO, prepare a series of dilutions in the reaction buffer to obtain standards with concentrations ranging from picomolar to low micromolar levels.

  • Process these standards in the same way as the experimental samples.

  • Generate a standard curve by plotting the peak area ratio of biliverdin to the internal standard against the known concentrations of the standards.

Troubleshooting

  • Low or no activity: Ensure all reagents are fresh, especially NADPH and hemin. Check the activity of the biliverdin reductase. The microsomal fraction may have low HO-1 expression; consider using a positive control (e.g., microsomes from animals treated with an HO-1 inducer).

  • High background: The blank reaction should have minimal absorbance. High background could be due to contamination or spontaneous degradation of hemin. Ensure all steps are performed on ice and reagents are protected from light.

  • Precipitation in the reaction mixture: Ensure proper buffering and solubility of all components. BSA can help to stabilize proteins.

Conclusion

The coupled spectrophotometric assay is a reliable and accessible method for determining heme oxygenase activity in various biological samples. For higher sensitivity and specificity, the LC-MS/MS method for direct biliverdin quantification is recommended. Proper handling of reagents, especially the light-sensitive hemin, biliverdin, and bilirubin, is crucial for obtaining accurate and reproducible results. These protocols provide a comprehensive guide for researchers to assess the functional activity of this important cytoprotective enzyme.

References

Application Notes and Protocols: Utilizing Biliverdin Hydrochloride for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biliverdin (B22007) hydrochloride, a green tetrapyrrolic bile pigment, is a product of heme catabolism, catalyzed by the enzyme heme oxygenase (HO).[1][2] Long considered a mere waste product in the pathway to bilirubin (B190676) formation, biliverdin is now recognized for its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1][2][3] These characteristics make it a valuable compound for investigating neuroprotective strategies in various models of neurological damage, including ischemic stroke, neurodegenerative diseases, and traumatic brain injury.[4][5][6][7] This document provides detailed application notes and experimental protocols for researchers utilizing biliverdin hydrochloride to explore mechanisms of neuroprotection.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily involving anti-inflammatory, anti-apoptotic, and antioxidant pathways.

  • Anti-Inflammatory Effects: A key mechanism of biliverdin's neuroprotective action is the suppression of the inflammatory response that exacerbates initial brain injury.[5][8] Following an insult like cerebral ischemia, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are rapidly upregulated.[5][8] Biliverdin administration has been shown to significantly downregulate the gene and protein expression of these inflammatory mediators.[4][5] This effect is partly mediated by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammation.[9][10] Furthermore, biliverdin can decrease inflammation by downregulating Toll-like receptor 4 (TLR-4) and stimulating the production of the anti-inflammatory cytokine IL-10.[1][11]

  • Anti-Apoptotic Effects: Biliverdin protects neurons from programmed cell death (apoptosis) triggered by ischemic or oxidative stress. It modulates the expression of key apoptotic proteins, including decreasing the levels of the pro-apoptotic protein Bax and the executioner enzyme cleaved-caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[4]

  • Antioxidant Properties: Biliverdin itself is an effective scavenger of reactive oxygen species (ROS) like peroxide.[1] More significantly, it is rapidly converted to bilirubin by the ubiquitous enzyme biliverdin reductase (BVR).[1][12] Bilirubin is one of the most potent endogenous antioxidants in mammals.[7][13] The proposed "bilirubin-biliverdin redox cycle" suggests that as bilirubin scavenges ROS, it is oxidized back to biliverdin, which is then immediately reduced again to bilirubin by BVR, thus amplifying the antioxidant effect.[7][14]

  • Specific Signaling Pathway Modulation (miR-27a-3p/Rgs1 Axis): Recent studies have elucidated a specific pathway through which biliverdin confers neuroprotection in cerebral ischemia/reperfusion models. Biliverdin treatment upregulates microRNA-27a-3p (miR-27a-3p). This microRNA directly targets and downregulates the Regulator of G-protein signaling 1 (Rgs1). The subsequent decrease in Rgs1 expression leads to the inhibition of the NF-κB signaling pathway, which in turn suppresses the expression of pro-inflammatory cytokines and apoptotic factors, ultimately reducing neuronal death.[4][9][15]

Key Signaling Pathways

Below are diagrams illustrating the core mechanisms of biliverdin action.

G heme_node Heme ho1_node Heme Oxygenase-1 (HO-1) heme_node->ho1_node bv_node Biliverdin ho1_node->bv_node fe_co_node Fe²⁺ + Carbon Monoxide ho1_node->fe_co_node bvr_node Biliverdin Reductase (BVR) bv_node->bvr_node br_node Bilirubin bvr_node->br_node ros_node Reactive Oxygen Species (ROS) br_node->ros_node Scavenges ros_node->bv_node Oxidizes G cluster_outcomes Cellular Outcomes bv_node This compound mir27_node miR-27a-3p bv_node->mir27_node Upregulates nfkb_node NF-κB Pathway bv_node->nfkb_node Inhibits rgs1_node Rgs1 mir27_node->rgs1_node Inhibits rgs1_node->nfkb_node Regulates inflammation_node Inflammation (TNF-α, IL-1β, IL-6) nfkb_node->inflammation_node Promotes apoptosis_node Apoptosis (↑Bax, ↑Caspase-3) nfkb_node->apoptosis_node Promotes protection_node Neuroprotection inflammation_node->protection_node apoptosis_node->protection_node G cluster_prep Preparation cluster_ogd OGD/R Injury cluster_treat Treatment cluster_analysis Analysis (12-24h post-reoxygenation) step_style step_style treatment_style treatment_style analysis_style analysis_style A 1. Isolate & Culture Primary Hippocampal Neurons B 2. Replace medium with glucose-free DMEM A->B C 3. Place in hypoxic chamber (95% N₂, 5% CO₂) for 2 hours B->C D 4. Reoxygenation: Return to normal medium C->D E 5. Add Biliverdin HCl (e.g., 0.3-10 µg/mL) to reoxygenation medium D->E F 6. Collect Supernatant & Lysates E->F G ELISA (Cytokines) Western Blot (Proteins) RT-qPCR (mRNA) CCK-8 (Viability) Flow Cytometry (Apoptosis) F->G G cluster_prep Surgery cluster_treat Treatment cluster_analysis Analysis step_style step_style treatment_style treatment_style analysis_style analysis_style A 1. Anesthetize rat (e.g., SD rat, 200-240g) B 2. Induce MCAO: Insert filament to block middle cerebral artery A->B C 3. Occlusion Period (e.g., 90-120 min) B->C D 4. Reperfusion: Withdraw filament C->D E 5. Administer Biliverdin HCl (35 mg/kg, i.p.) 15 min before reperfusion D->E G 7. Neurological Scoring (NSS) (Days 1-5) D->G F 6. Subsequent doses (e.g., 4h, 12h, 20h post-reperfusion) E->F H 8. Sacrifice & Brain Harvest (e.g., 48h) F->H I TTC Staining (Infarct Volume) Immunohistochemistry Western Blot / RT-qPCR H->I

References

Application of Biliverdin Hydrochloride in Fluorescence Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) hydrochloride, a naturally occurring tetrapyrrolic bile pigment, has emerged as a critical component in the field of near-infrared (NIR) fluorescence imaging. While possessing intrinsic, albeit weak, fluorescence that can be enhanced under specific conditions, its primary application lies in its role as a chromophore for a class of engineered fluorescent proteins (FPs). These FPs, derived from bacterial phytochromes (BphPs) and phycobiliproteins, are largely non-fluorescent in their apo-form and require the binding of biliverdin to become brightly fluorescent in the NIR spectrum. This unique characteristic allows for targeted and inducible fluorescence imaging in various biological systems, from single cells to whole organisms.

The use of biliverdin-dependent fluorescent proteins offers several advantages for in vivo imaging, including deep tissue penetration and reduced autofluorescence in the NIR window (650-900 nm)[1][2]. This technology has paved the way for advanced applications in tracking cell populations, monitoring gene expression, and developing novel biosensors[3][4]. This document provides detailed application notes and experimental protocols for the use of Biliverdin hydrochloride in fluorescence imaging.

Principle of Biliverdin-Mediated Fluorescence

Biliverdin is an intermediate product of heme catabolism, a process ubiquitous in mammalian cells[5][6]. This endogenous availability, although often insufficient for maximal fluorescence, provides a baseline level of the chromophore[7]. The core principle of this imaging modality involves the introduction of a genetically encoded apo-fluorescent protein (e.g., iRFP, smURFP) into the system of interest. Upon binding with biliverdin, the apoprotein undergoes a conformational change, leading to the activation of its fluorescence. The fluorescence intensity can be further enhanced by the supplementation of exogenous this compound.

Quantitative Data of Biliverdin-Binding Fluorescent Proteins

The following table summarizes the key quantitative photophysical properties of commonly used biliverdin-binding fluorescent proteins.

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldMolecular Weight (kDa)Reference
iRFP713 690713105,0000.0634.6[1]
iRFP670 640670N/AN/AN/A[1][8]
iRFP682 N/A682N/AN/AN/A[1][9]
iRFP702 N/A702N/AN/AN/A[1][9]
iRFP720 N/A720N/AN/AN/A[1][9]
smURFP 642670180,0000.18Dimer[3][10]
IFP1.4 684708N/AN/AN/A[1][7]
Wi-Phy 701719N/AN/AN/A[1][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a stock solution of this compound for use in cell culture and in vivo studies.

Materials:

  • This compound (e.g., Sigma-Aldrich, Cayman Chemical)[11]

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.2

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Dissolution in Organic Solvent:

    • In a sterile, light-protected tube, dissolve this compound in DMSO to a final concentration of 20-25 mM[11]. Purge the solvent with an inert gas before use to minimize oxidation.

    • Vortex thoroughly until the solid is completely dissolved. The solution should be a dark green color.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months[5]. Avoid repeated freeze-thaw cycles[5].

    • Note: Biliverdin is sensitive to light and oxidation. Protect solutions from light and air exposure. A color change from green to brown may indicate degradation.

  • Preparation of Working Solution for Aqueous Buffers (if needed):

    • For applications requiring an aqueous solution, first dissolve this compound in a small amount of DMSO or dimethylformamide (DMF)[11].

    • Then, dilute with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the desired final concentration. The solubility in a 1:1 DMF:PBS solution is approximately 0.5 mg/ml[11].

    • It is recommended not to store the aqueous solution for more than one day[11].

G cluster_prep Stock Solution Preparation Biliverdin_HCl Biliverdin Hydrochloride Powder Dissolve Dissolve in DMSO (20-25 mM) Biliverdin_HCl->Dissolve DMSO DMSO DMSO->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Storage Store at -20°C or -80°C (Protected from light) Aliquot->Storage

Preparation of this compound stock solution workflow.

Protocol 2: In Vitro Fluorescence Imaging in Mammalian Cells

This protocol describes the application of this compound to cultured mammalian cells expressing a biliverdin-binding fluorescent protein for fluorescence microscopy.

Materials:

  • Mammalian cells cultured on coverslips or in imaging dishes

  • Cells transiently or stably expressing a biliverdin-binding fluorescent protein (e.g., iRFP, smURFP)

  • Complete cell culture medium

  • This compound stock solution (25 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets for NIR imaging

Procedure:

  • Cell Seeding and Transfection (if applicable):

    • Seed cells at an appropriate density on the imaging substrate.

    • If using transient expression, transfect the cells with the plasmid encoding the biliverdin-binding fluorescent protein and allow for expression for 24-48 hours.

  • Addition of this compound:

    • Prepare a working solution of this compound by diluting the 25 mM stock solution 1:1000 in complete cell culture medium to a final concentration of 25 µM[11]. For smURFP, a final concentration of 1-5 µM of biliverdin dimethyl ester (a more membrane-permeant version) or 25 µM of biliverdin can be used[10].

    • Aspirate the old medium from the cells and replace it with the biliverdin-containing medium.

  • Incubation:

    • Incubate the cells with the biliverdin-containing medium for a minimum of 3 hours. An overnight incubation (approximately 24 hours) is recommended for maximal fluorescence intensity, as this allows for increased protein accumulation and stability[10].

  • Imaging:

    • Before imaging, remove the biliverdin-containing medium and replace it with fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to reduce background fluorescence.

    • Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the specific fluorescent protein being used (see data table above). For far-red fluorophores, a CCD camera or confocal imaging system is required as the fluorescence is not visible to the human eye[12].

G cluster_invitro In Vitro Imaging Workflow Cells Cells expressing apo-fluorescent protein Add_BV Add Biliverdin-containing medium (25 µM) Cells->Add_BV Incubate Incubate (3-24 hours) Add_BV->Incubate Wash Replace with fresh imaging medium Incubate->Wash Image Fluorescence Microscopy Wash->Image

Workflow for in vitro fluorescence imaging with Biliverdin.

Protocol 3: In Vivo Fluorescence Imaging in Mice

This protocol provides a general guideline for in vivo fluorescence imaging in mice using biliverdin-dependent fluorescent proteins.

Materials:

  • Mice expressing a biliverdin-binding fluorescent protein in the tissue of interest (e.g., transgenic mice or mice with xenografted tumors expressing the FP)[7]

  • This compound stock solution

  • Sterile saline for injection

  • In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters[7]

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent.

    • If necessary, remove fur from the imaging area to reduce light scattering and absorption.

  • Administration of this compound (Optional but Recommended for Enhanced Signal):

    • While some iRFPs can utilize endogenous biliverdin, signal intensity is often enhanced with exogenous administration[7][8].

    • Prepare an injectable solution of this compound.

    • One hour before imaging, administer 250 nmoles of biliverdin via intravenous (IV) injection[11].

  • Imaging:

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filter sets for the specific fluorescent protein. For example, for iRFP, an excitation of 690 nm and an emission of 713 nm can be used[7].

    • Acquire a brightfield or photographic image for anatomical reference.

  • Post-Imaging:

    • Allow the mouse to recover from anesthesia in a warm, clean cage.

    • For longitudinal studies, repeat the imaging procedure at desired time points.

G cluster_invivo In Vivo Imaging Workflow Mouse Mouse expressing apo-fluorescent protein Anesthetize Anesthetize Mouse Mouse->Anesthetize Inject_BV IV injection of Biliverdin (optional) Anesthetize->Inject_BV Wait Wait 1 hour Inject_BV->Wait Image In Vivo Imaging System Wait->Image

Workflow for in vivo fluorescence imaging with Biliverdin.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal - Insufficient expression of the fluorescent protein.- Inadequate concentration or incubation time with biliverdin.- Degradation of this compound stock solution.- Incorrect imaging settings.- Verify protein expression via Western blot or other methods.- Increase biliverdin concentration or incubation time.- Prepare fresh this compound stock solution.- Ensure correct excitation and emission filters are used for the specific fluorescent protein[12].
High background fluorescence - Autofluorescence from cells or tissue.- Excess unbound biliverdin in the imaging medium.- Include an unstained control to assess autofluorescence levels.- Thoroughly wash cells with fresh imaging medium before imaging.- Use phenol red-free medium for imaging.
Phototoxicity or cell stress - High concentrations of this compound or DMSO.- Excessive light exposure during imaging.- Perform a dose-response curve to determine the optimal, non-toxic concentration of biliverdin.- Minimize light exposure time and intensity during image acquisition.

Conclusion

This compound, in conjunction with engineered near-infrared fluorescent proteins, provides a powerful tool for non-invasive, deep-tissue fluorescence imaging. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technology in their studies. By understanding the principles of biliverdin-mediated fluorescence and following standardized protocols, reproducible and high-quality imaging data can be obtained for a wide range of biological applications.

References

Troubleshooting & Optimization

Biliverdin hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with biliverdin (B22007) hydrochloride solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my biliverdin hydrochloride not dissolving in my aqueous buffer (e.g., PBS)?

A1: this compound has limited solubility in aqueous buffers.[1] Direct dissolution in buffers like PBS often results in poor solubility or precipitation. For improved solubility, it is recommended to first dissolve the compound in an organic solvent such as DMSO or DMF and then dilute it with the aqueous buffer of your choice.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended organic solvents for preparing stock solutions of this compound, with a solubility of approximately 20 mg/mL.[1][2][3]

Q3: How can I prepare a working solution of this compound in an aqueous buffer?

A3: To achieve the best results, first dissolve the this compound in DMF and then dilute it with your chosen aqueous buffer. For instance, a 1:1 solution of DMF and PBS (pH 7.2) can yield a solubility of approximately 0.5 mg/mL.[1][2][3] Some sources also suggest that this compound is soluble in basic aqueous solutions with a pH greater than 9 for initial dissolution, which can then be maintained at a pH down to 7.[4]

Q4: My this compound solution has changed color from green to brown. What does this indicate?

A4: A color change from green to brown suggests that the this compound has undergone oxidation. This compound is susceptible to oxidation when exposed to oxygen, leading to degradation. To minimize this, it is advisable to purge the solvent with an inert gas like argon or nitrogen before preparing the solution.

Q5: How should I store my this compound solutions to ensure stability?

A5: this compound is sensitive to light and air. Stock solutions in DMSO or DMF should be aliquoted and stored at -20°C or -80°C under an inert gas (argon or nitrogen) and protected from light by using amber vials or wrapping them in foil. Under these conditions, solutions can be stable for up to a month at -20°C and up to six months at -80°C.[5] It is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and it is not recommended to store them for more than one day.[1]

Troubleshooting Guide

Issue: Precipitate forms after diluting the organic stock solution with an aqueous buffer.
Possible Cause Troubleshooting Step
Concentration is too high for the final aqueous solution. Decrease the final concentration of this compound in the aqueous buffer. The solubility is significantly lower in aqueous solutions compared to organic solvents.
Inadequate mixing during dilution. Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring continuously to ensure rapid and uniform mixing.
pH of the final solution is not optimal. Ensure the pH of the final aqueous solution is compatible. For some applications, initial dissolution in a basic solution (pH > 9) may be beneficial.[4]
Temperature of the buffer. While not extensively documented, temperature can affect solubility. Ensure your buffer is at room temperature unless your protocol specifies otherwise.
Issue: The solid this compound is not dissolving in the organic solvent.
Possible Cause Troubleshooting Step
Insufficient solvent volume. Increase the volume of the organic solvent to ensure you are below the solubility limit of approximately 20 mg/mL.
Compound requires assistance to dissolve. Gentle warming and sonication may aid in the dissolution of this compound in DMSO.[5]

Quantitative Data Summary

Parameter Value Solvent/Buffer
Solubility ~20 mg/mLDMSO
Solubility ~20 mg/mLDMF
Solubility ~0.5 mg/mL1:1 DMF:PBS (pH 7.2)
Storage (Solid) ≥ 4 years-20°C
Storage (Solution) Up to 1 month-20°C (in DMSO, protected from light and air)
Storage (Solution) Up to 6 months-80°C (in DMSO, protected from light and air)
Storage (Aqueous Solution) Not recommended for more than 1 dayN/A

Experimental Protocols

Protocol for Preparing a this compound Working Solution in Aqueous Buffer

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), purged with an inert gas

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Inert gas (Argon or Nitrogen)

  • Amber vials or vials wrapped in aluminum foil

Procedure:

  • Prepare the Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound in a sterile conical tube.

    • Add the appropriate volume of inert gas-purged DMSO or DMF to achieve a concentration of up to 20 mg/mL.

    • Vortex or sonicate briefly until the solid is completely dissolved, resulting in a clear green solution.

  • Prepare the Working Solution:

    • While vortexing or stirring the aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.

    • Note: The final concentration in the aqueous buffer will be significantly lower than the stock solution concentration. For a 1:1 DMF:PBS solution, the solubility is approximately 0.5 mg/mL.[1]

  • Storage and Handling:

    • Use the freshly prepared aqueous working solution immediately for your experiments.

    • If storage of the stock solution is necessary, aliquot it into amber vials, flush with an inert gas, and store at -20°C or -80°C.

    • Avoid repeated freeze-thaw cycles of the stock solution.

Visualizations

Biliverdin_Solubility_Troubleshooting cluster_start Start cluster_protocol Recommended Protocol cluster_troubleshooting Troubleshooting start Need to prepare aqueous biliverdin HCl solution dissolve_organic Dissolve in DMSO or DMF (up to 20 mg/mL) start->dissolve_organic dilute_aqueous Dilute dropwise into stirring aqueous buffer dissolve_organic->dilute_aqueous solution_ready Solution ready for use dilute_aqueous->solution_ready Success precipitate Precipitate forms dilute_aqueous->precipitate Issue? color_change Solution turns brown solution_ready->color_change During experiment? check_concentration Lower final concentration precipitate->check_concentration improve_mixing Ensure rapid mixing precipitate->improve_mixing check_ph Adjust buffer pH if applicable precipitate->check_ph check_concentration->dilute_aqueous improve_mixing->dilute_aqueous check_ph->dilute_aqueous oxidation Oxidation occurred color_change->oxidation prevent_oxidation Use inert gas, protect from light oxidation->prevent_oxidation prevent_oxidation->start Prepare fresh solution

Caption: Troubleshooting workflow for this compound solubility.

Heme_Catabolism_Pathway Heme Heme Heme_Oxygenase Heme Oxygenase Heme->Heme_Oxygenase Biliverdin Biliverdin Heme_Oxygenase->Biliverdin CO Carbon Monoxide (CO) Heme_Oxygenase->CO Fe2 Iron (Fe2+) Heme_Oxygenase->Fe2 Biliverdin_Reductase Biliverdin Reductase Biliverdin->Biliverdin_Reductase Bilirubin Bilirubin Biliverdin_Reductase->Bilirubin

Caption: Simplified heme catabolism pathway showing the production of biliverdin.

References

stability of Biliverdin hydrochloride in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning the stability of Biliverdin hydrochloride in Dimethyl Sulfoxide (DMSO) when stored at -20°C. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound dissolved in DMSO?

For short-term to mid-term storage, a temperature of -20°C is recommended. For longer-term storage, -80°C is preferable.[1][2]

Q2: How long can I store this compound in DMSO at -20°C?

When stored properly at -20°C, a solution of this compound in DMSO is typically stable for up to one month.[2] Some sources indicate stability for several days at 4°C and up to six months when stored at -80°C.[1][2]

Q3: What are the critical factors for maintaining the stability of this compound in DMSO?

Several factors are crucial for maintaining stability:

  • Protection from Light: Biliverdin is photosensitive and can degrade upon exposure to visible or UV light. Solutions should always be stored in amber vials or containers wrapped in foil.[1][3]

  • Exclusion of Air/Oxygen: The compound is susceptible to oxidation.[1] It is best practice to purge the vial with an inert gas like argon or nitrogen before sealing.

  • Proper Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation.[1]

  • Solvent Quality: Use of newly opened, anhydrous DMSO is recommended as the presence of water can impact solubility and potentially stability.[2]

Q4: Are there visible signs of this compound degradation in a DMSO solution?

Yes. A noticeable color change from green to brown is an indicator of slow degradation, likely due to oxidation.[1] If you observe this color change, the solution's integrity may be compromised, and it is advisable to use a freshly prepared solution.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound in DMSO.

Issue 1: Precipitate observed in the solution after thawing.
  • Possible Cause 1: Incomplete initial dissolution.

    • Troubleshooting Step: Ensure the compound was fully dissolved initially. Gentle warming and vortexing or sonication may be required. For dissolving, a concentration of approximately 20 mg/mL in DMSO is achievable.[4]

  • Possible Cause 2: Exceeded solubility limit upon freezing.

    • Troubleshooting Step: Try to gently warm the vial to room temperature and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution.

Issue 2: Reduced or inconsistent experimental results.
  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: Check for any color change from green to brown.[1] If degradation is suspected, prepare a fresh stock solution from solid material. Refer to the storage stability data below.

  • Possible Cause 2: Multiple freeze-thaw cycles.

    • Troubleshooting Step: Discard the current stock and prepare a new one, ensuring it is aliquoted into single-use vials to avoid repeated freezing and thawing.[1]

Stability Data Summary

Storage TemperatureSolventRecommended DurationKey Considerations
4°CDMSOSeveral daysProtect from light and air.[1]
-20°CDMSOUp to 1 monthProtect from light and air; aliquot to avoid freeze-thaw cycles.[1][2]
-80°CDMSOUp to 6 monthsProtect from light and air; aliquot to avoid freeze-thaw cycles.[1][2]
Room TemperatureAqueousNot recommendedAqueous solutions are not recommended for storage for more than one day.[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Under subdued light, add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve the desired concentration (e.g., 10-50 mM).

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can aid dissolution.[2]

  • Inert Gas Purging: Briefly purge the headspace of the vial with a gentle stream of an inert gas (argon or nitrogen) to displace oxygen.

  • Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes or vials.

  • Storage: Tightly cap the aliquots and store them at -20°C or -80°C, protected from light.

Visual Workflow

The following diagram illustrates a troubleshooting workflow for assessing the stability and usability of a this compound DMSO solution.

G Troubleshooting Workflow for this compound Solution start Start: Experiment with Biliverdin-DMSO Solution check_results Are experimental results as expected? start->check_results visual_inspection Visually inspect the stock solution check_results->visual_inspection No use_solution Proceed with experiment check_results->use_solution Yes color_check Is the solution green? visual_inspection->color_check precipitate_check Is there any precipitate? color_check->precipitate_check Yes storage_check Review storage and handling history color_check->storage_check No (Brown) precipitate_check->storage_check No prepare_new Prepare fresh stock solution precipitate_check->prepare_new Yes freeze_thaw_check Multiple freeze-thaw cycles? storage_check->freeze_thaw_check age_check Stored >1 month at -20°C? freeze_thaw_check->age_check No freeze_thaw_check->prepare_new Yes age_check->prepare_new Yes end_fail End: Re-evaluate Protocol age_check->end_fail No end_success End: Successful Experiment use_solution->end_success prepare_new->start

Caption: Troubleshooting workflow for Biliverdin in DMSO.

References

Technical Support Center: Optimizing Biliverdin Hydrochloride for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biliverdin (B22007) hydrochloride in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Biliverdin hydrochloride for cell culture experiments?

A1: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 20 mg/mL.[1][2] For aqueous solutions, it is sparingly soluble. To achieve maximum solubility in aqueous buffers like PBS, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[1] A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment.[3][4] For initial experiments, a broad range of concentrations is recommended. Based on published data, concentrations can range from the nanomolar to the micromolar scale. For example, in breast cancer cell lines MCF-7 and MDA-MB-468, concentrations from 25 µM to 250 µM have been used.[5][6] In other applications, such as assessing biliverdin reductase activity, a concentration of 10 µM for 1 hour has been found to be optimal in MCT cells.[4]

Q3: How long should I incubate my cells with this compound?

A3: Incubation time is a critical parameter that should be optimized for your specific experimental setup. The effects of this compound on cell viability have been shown to be time-dependent.[3] Common incubation periods in cytotoxicity studies range from 24 to 72 hours.[3][7] For assays measuring specific enzyme activities, shorter incubation times of 1 to 4 hours may be sufficient.[4] A time-course experiment is recommended to determine the optimal incubation period for your cell line and experimental goals.

Q4: Can this compound be toxic to cells?

A4: Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations.[3] Its effect on cell viability is dose-dependent.[3] For instance, in MCF-7 and MDA-MB-468 breast cancer cells, biliverdin inhibited cell viability and induced apoptosis.[3][8] It is crucial to perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.

Q5: Are there any special handling precautions for this compound solutions?

A5: Yes, this compound is photosensitive and can degrade upon exposure to visible or UV light. Therefore, solutions should be stored in amber vials or containers wrapped in foil to protect them from light.[9] The compound is also susceptible to oxidation, which can be observed by a color change from green to brown.[9] It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[9] Stock solutions in DMSO can be stored at -20°C or -80°C, protected from light and air.[9][10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or unexpected results in cell viability assays. Inhibitor Inactivity or Degradation: this compound solutions may have degraded due to light exposure or oxidation.Prepare fresh solutions for each experiment. Store stock solutions protected from light and air.[9]
Suboptimal Inhibitor Concentration: The concentration used may be too high, causing cytotoxicity, or too low to elicit a measurable effect.Perform a dose-response experiment with a wide concentration range to determine the optimal non-toxic concentration for your cell line.[11]
Inappropriate Incubation Time: The duration of exposure to the inhibitor may be too short or too long.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.[11]
Poor solubility of this compound in aqueous media. Incorrect Solubilization Method: Direct dissolution in aqueous buffers can be difficult due to the compound's low solubility.First, dissolve this compound in an organic solvent like DMSO or DMF, and then dilute with your aqueous buffer.[1]
High background or interference in colorimetric/fluorescent assays. Media Components: Phenol (B47542) red and serum in the culture medium can interfere with some assay readouts.[11]If possible, perform the final steps of the assay in serum-free and/or phenol red-free media. Always include a "media only" background control.[11]
Observed effect is due to cell death rather than a specific mechanism. Cytotoxicity of the Inhibitor: The concentrations used may be inducing cell death, confounding the interpretation of the results.Assess cytotoxicity in parallel with your functional assays using methods like MTT, XTT, or Annexin V/PI staining to distinguish between targeted effects and general toxicity.[3][11]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines after 24-hour Treatment

Cell LineIC50 (µM)
MCF-7247.4[3][5]
MDA-MB-468168.9[3][5]

Table 2: Recommended Starting Concentrations and Incubation Times for this compound

Cell Line/Assay TypeRecommended ConcentrationIncubation TimeReference
MCF-7250 µM (optimum for apoptosis studies)24 hours[3][5]
MDA-MB-468170 µM (optimum for apoptosis studies)24 hours[3][5]
MCT Cells (BVR Activity Assay)10 µM (optimal)1 hour[4]
Human Vascular Endothelial Cells (Antioxidant Assay)0.5 - 100 nM30 minutes[12]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures to assess cell viability based on the metabolic activity of cells.[3][13]

Materials:

  • This compound

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate overnight to allow for attachment.

  • Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[3]

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the culture medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measurement: Incubate the plates in the dark for 10 minutes and then measure the absorbance at 570 nm using a microplate reader.[3]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[3]

Materials:

  • This compound

  • Cells of interest

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Following treatment, wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 500 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[3]

  • Incubation: Incubate the cells for 10 minutes at room temperature in the dark.[3]

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.[3]

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Analysis cluster_decision Optimization prep_stock Prepare Biliverdin HCl Stock Solution (in DMSO/DMF) prep_working Prepare Serial Dilutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with Biliverdin HCl Dilutions prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data decision Optimal Concentration Range Identified? analyze_data->decision decision->treat_cells No, refine concentrations decision->analyze_data Yes, proceed with functional assays

Caption: Workflow for determining the optimal concentration of this compound.

heme_catabolism Heme Catabolism and Biliverdin Conversion Heme Heme BV Biliverdin Heme->BV + O2, NADPH CO Carbon Monoxide (CO) Heme->CO Fe2 Iron (Fe2+) Heme->Fe2 BR Bilirubin BV->BR NAD(P)H HO1 Heme Oxygenase-1 (HO-1) HO1->Heme BVR Biliverdin Reductase (BVR) BVR->BV

Caption: Simplified pathway of heme catabolism to bilirubin.

References

common pitfalls in handling Biliverdin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biliverdin (B22007) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of Biliverdin hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS). What should I do?

A1: this compound has very poor solubility in neutral aqueous buffers.[1] To achieve dissolution, it is recommended to first dissolve the powder in an organic solvent like DMSO or DMF to create a stock solution.[1] This stock solution can then be diluted into your aqueous buffer. For maximal solubility in aqueous buffers, some protocols suggest first dissolving in DMF and then diluting with the aqueous buffer of choice.[1] Alternatively, for direct dissolution in aqueous solutions, the pH needs to be basic (pH > 9) for initial dissolution.[2] Once dissolved, it will remain in solution down to pH 7.[2]

Q2: My green this compound solution has turned brown. What does this mean?

A2: A color change from green to brown indicates the degradation of this compound, likely due to oxidation. This can happen upon exposure to oxygen. To prevent this, it is recommended to purge the solvent with an inert gas (like argon or nitrogen) before dissolving the powder and to store solutions under an inert atmosphere.[1]

Q3: After preparing my this compound solution, I see a decrease in its absorbance or fluorescence signal over a short period. Why is this happening?

A3: Biliverdin is photosensitive and can undergo photodegradation when exposed to visible or UV light. This will lead to a decrease in its characteristic absorbance and can affect experimental results. Always protect your solutions from light by using amber vials or by wrapping your containers in foil. Experiments should be conducted in dim light whenever possible.[3]

Q4: Can I store my prepared this compound solution? If so, for how long and at what temperature?

A4: The stability of this compound in solution depends on the solvent and storage conditions. Aqueous solutions are not recommended for storage for more than one day.[1] For stock solutions prepared in DMSO, aliquots can be stored at –20°C for up to one month or at -80°C for up to six months.[4] It is crucial to avoid repeated freeze-thaw cycles.

Q5: I am observing unexpected or inconsistent results in my cell-based assay with this compound. What could be the cause?

A5: Inconsistent results can arise from several factors:

  • Degradation: As mentioned, oxidation and photodegradation can alter the concentration and activity of your biliverdin solution.

  • Solvent Effects: The organic solvent used to dissolve the this compound (e.g., DMSO) can have its own effects on cells. Ensure you are using a final solvent concentration that is non-toxic to your cells and include a vehicle control in your experiments.

  • Interaction with Media Components: Components in your cell culture media could potentially interact with this compound.

  • Conversion to Bilirubin (B190676): In biological systems, biliverdin is rapidly converted to bilirubin by the enzyme biliverdin reductase.[4] This is an important consideration as the observed biological effects may be due to bilirubin rather than biliverdin itself.

Troubleshooting Guides

Issue 1: Precipitation upon Dilution of Stock Solution
Symptom Possible Cause Troubleshooting Step
A precipitate forms immediately after diluting the DMSO/DMF stock solution into an aqueous buffer.The final concentration in the aqueous buffer is above the solubility limit.1. Increase the proportion of the organic solvent in the final solution if your experiment allows. 2. Decrease the final concentration of this compound. 3. Ensure the pH of the aqueous buffer is at or above 7.
Issue 2: High Variability Between Experimental Replicates
Symptom Possible Cause Troubleshooting Step
Significant differences in measurements between identical experimental setups.1. Inconsistent light exposure between samples. 2. Degradation of the stock solution over the course of the experiment. 3. Inaccurate pipetting of the viscous stock solution.1. Protect all samples from light consistently. 2. Prepare fresh dilutions for each experiment from a properly stored stock aliquot. 3. Use positive displacement pipettes or reverse pipetting for viscous solutions like DMSO stocks.

Quantitative Data Summary

Table 1: Solubility of this compound
Solvent Approximate Solubility Reference
DMSO~20 mg/mL[1][5]
DMF~20 mg/mL[1][5]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1][5]
Basic Aqueous Solution (pH > 9)Soluble[2]
Methanol (slightly basic)Soluble[2]
Ethanol (slightly basic)Soluble[2]
Table 2: Stability of this compound Solutions
Solvent Storage Temperature Stability Reference
Aqueous BufferRoom TemperatureNot recommended for more than one day[1]
DMSO4°CSeveral days
DMSO-20°CUp to 1 month[4]
DMSO-80°CUp to 6 months[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO or DMF

  • Inert gas (Argon or Nitrogen)

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile tips

Methodology:

  • Bring the vial of this compound powder to room temperature before opening.

  • Weigh the desired amount of powder in a suitable container.

  • Purge the DMSO or DMF solvent with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Add the purged solvent to the this compound powder to achieve the desired concentration (e.g., 20 mg/mL).

  • Vortex briefly to dissolve the powder completely. The solution should be a clear, dark green.

  • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes or vials wrapped in foil.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

Objective: To prepare a diluted working solution of this compound for use in cell-based assays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium or desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Methodology:

  • Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

  • Perform a serial dilution of the stock solution in your cell culture medium or buffer to achieve the final desired concentration.

  • Crucially , add the stock solution to the medium/buffer and mix immediately to avoid precipitation.

  • Use the working solution immediately after preparation.

  • Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) as in your experimental samples.

Visualizations

Heme_Catabolism_Pathway cluster_HO Heme Oxygenase (HO-1/2) cluster_BVR Biliverdin Reductase (BVR) Heme Heme HO_enzyme HO-1/2 Heme->HO_enzyme BV Biliverdin BVR_enzyme BVR BV->BVR_enzyme BR Bilirubin HO_enzyme->BV Fe Fe²⁺ HO_enzyme->Fe CO CO HO_enzyme->CO BVR_enzyme->BR NADP_out NADP⁺ BVR_enzyme->NADP_out NADPH_in NADPH NADPH_in->BVR_enzyme e⁻ Biliverdin_Solution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation Start Start: Weigh Biliverdin HCl Powder Purge Purge Organic Solvent (DMSO/DMF) with Inert Gas Start->Purge Dissolve Dissolve Powder in Purged Solvent Purge->Dissolve Aliquot Aliquot into Light-Protected, Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw One Aliquot (Protect from Light) Store->Thaw For Experiment Dilute Dilute Stock into Aqueous Buffer/Medium Thaw->Dilute Use Use Immediately Dilute->Use Troubleshooting_Logic Start Problem with Biliverdin HCl Experiment? Issue What is the issue? Start->Issue Solubility Solubility Issue Issue->Solubility Precipitation Degradation Degradation (Color Change) Issue->Degradation Solution turned brown Inconsistency Inconsistent Results Issue->Inconsistency High variability Sol_Action Use organic solvent stock; check pH and final concentration. Solubility->Sol_Action Deg_Action Protect from light and oxygen; prepare fresh solutions. Degradation->Deg_Action Inc_Action Ensure consistent handling; use vehicle controls; consider conversion to bilirubin. Inconsistency->Inc_Action

References

how to avoid oxidation of Biliverdin hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the oxidation of Biliverdin hydrochloride in solution.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you might encounter during the preparation and storage of this compound solutions.

Q1: My freshly prepared Biliverdin solution has a brownish tint instead of being pure green. What went wrong?

A1: A brown color indicates that the Biliverdin has started to oxidize.[1] This is a common issue and can be traced back to several factors during the preparation process.

  • Oxygen Exposure: Biliverdin is highly susceptible to oxidation when exposed to atmospheric oxygen.[1] The solvent used to dissolve the compound may contain dissolved oxygen.

  • Solvent Purity: Using solvents that are not fresh or of high purity can introduce contaminants that accelerate oxidation.

  • Light Exposure: Biliverdin is photosensitive and can degrade when exposed to visible or UV light.[1]

Solution Workflow:

To prevent premature oxidation, follow the "Standard Protocol for Preparing Stable this compound Stock Solutions" detailed below. Key preventative steps include purging your solvent with an inert gas (like argon or nitrogen) before use and handling the compound and its solutions under subdued light.[1][2]

Q2: My Biliverdin solution, which was initially green, turned brown after a short period of storage. Why did this happen and is the solution still usable?

A2: The solution has degraded due to oxidation during storage.[1] Once the color has shifted to brown, the solution contains oxidation byproducts and should be discarded to ensure the integrity of your experiments. The primary causes of degradation during storage are:

  • Improper Storage Temperature: Storing solutions at room temperature or 4°C for extended periods is not recommended.[1]

  • Oxygen in Headspace: The air in the vial's headspace above the solution contains oxygen that will cause oxidation over time.

  • Light Exposure: Storing vials in a way that exposes them to ambient light will lead to photodegradation.[1]

  • Repeated Freeze-Thaw Cycles: This can introduce moisture and air into the solution, accelerating degradation.[1]

Solution:

Always aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage or -80°C for long-term storage under an inert gas atmosphere and protected from light.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound is readily soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[2] It is only sparingly soluble in aqueous buffers.[2]

Q2: How can I prepare an aqueous solution of this compound?

A2: Due to its poor solubility in aqueous buffers, you should first dissolve the solid this compound in a minimal amount of pure DMSO or DMF.[2] This stock solution can then be diluted with your aqueous buffer of choice (e.g., PBS, pH 7.2). Note that aqueous solutions are significantly less stable, and it is not recommended to store them for more than one day.[2]

Q3: What are the optimal conditions for storing this compound?

A3: Storage conditions depend on whether it is in solid or solution form.

  • Solid Form: The crystalline solid is stable for at least four years when stored at -20°C and protected from light.[2][5]

  • Solutions: Stock solutions in DMSO or DMF should be aliquoted and stored under an inert gas (argon or nitrogen) and protected from light.[1]

Q4: How does pH affect the stability of Biliverdin in solution?

A4: Biliverdin is more prone to oxidation in neutral to alkaline conditions.[6] The rate of degradation has been observed to increase as the pH rises from 7 to 8.[6] While initial dissolution in aqueous media can be aided by a basic pH (>9), once dissolved, maintaining a pH closer to neutral (around 7) is common for experimental use, though stability remains a concern.[7]

Quantitative Data on Stability and Solubility

The following tables summarize key quantitative data for the handling of this compound.

Table 1: Solubility of this compound

SolventApproximate SolubilityCitation(s)
DMSO (Dimethyl sulfoxide)20 mg/mL[2]
DMF (Dimethylformamide)20 mg/mL[2]
1:1 DMF:PBS (pH 7.2)0.5 mg/mL[2]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDuration of StabilityKey ConditionsCitation(s)
Solid -20°C≥ 4 yearsProtect from light[2][5]
Organic Stock Solution 4°CSeveral daysProtect from light, inert gas[1]
-20°CUp to 1 monthProtect from light, inert gas[1][3][4]
-80°CUp to 6 monthsProtect from light, inert gas[1][3][4]
Aqueous Solution 4°C≤ 1 dayNot recommended for storage[2]

Experimental Protocols

Protocol 1: Standard Method for Preparing a Stable this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (FW: 619.1 g/mol )

  • High-purity, anhydrous DMSO

  • Inert gas (Argon or Nitrogen) with tubing

  • Amber glass vial or clear vial to be wrapped in foil

  • Microcentrifuge tubes for aliquots

Procedure:

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Deoxygenation: Purge the anhydrous DMSO by bubbling a gentle stream of argon or nitrogen gas through the solvent for 10-15 minutes. This removes dissolved oxygen which is a primary cause of oxidation.

  • Weighing: Weigh out the desired amount of this compound in a subdued light environment. For 1 mL of a 10 mM solution, you will need 6.19 mg.

  • Dissolution: Add the deoxygenated DMSO to the solid this compound. Vortex gently until the solid is completely dissolved. The solution should be a clear, green color.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes in microcentrifuge tubes.

  • Inert Gas Overlay: Before sealing each aliquot, flush the headspace of the tube with a gentle stream of argon or nitrogen to displace any air.

  • Storage: Tightly cap the aliquots, wrap them in foil to protect from light, and store them at -20°C or -80°C.

Visual Guides

Factors Causing Biliverdin Oxidation cluster_factors Contributing Factors BV Biliverdin in Solution OX Oxidation (Brown Discoloration) BV->OX degradation Oxygen Atmospheric Oxygen Oxygen->OX Light UV / Visible Light Light->OX pH Neutral to Alkaline pH pH->OX Temp Elevated Temperature Temp->OX

Caption: Key environmental factors that lead to the oxidative degradation of Biliverdin.

Workflow for Stable Biliverdin Solution Preparation start Start weigh Weigh Solid Biliverdin (Subdued Light) start->weigh purge Purge Solvent (e.g., DMSO) with N2/Ar weigh->purge dissolve Dissolve Solid in Purged Solvent purge->dissolve check Check for Green Color dissolve->check aliquot Aliquot into Single-Use Tubes check->aliquot OK overlay Overlay with N2/Ar aliquot->overlay store Store at -20°C or -80°C (Protected from Light) overlay->store end End store->end

Caption: Recommended experimental workflow to ensure the stability of Biliverdin solutions.

Troubleshooting Biliverdin Solution Degradation observe Observe Solution Color is_brown Is the color brown or brownish? observe->is_brown discard Solution is Oxidized. Discard and Prepare Fresh. is_brown->discard Yes is_green Solution Appears Stable. Proceed with Experiment. is_brown->is_green No review Review Handling Protocol: - Use inert gas - Protect from light - Check solvent purity discard->review

Caption: A decision tree to guide troubleshooting when solution degradation is suspected.

References

Technical Support Center: Troubleshooting Biliverdin Hydrochloride Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from biliverdin (B22007) hydrochloride in fluorescence-based assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is biliverdin hydrochloride and why does it interfere with fluorescence assays?

This compound is the salt of biliverdin, a green tetrapyrrolic bile pigment that is an intermediate in heme catabolism.[1] Its interference in fluorescence assays stems from its inherent spectral properties. Biliverdin has strong absorbance in the near-UV and red regions of the spectrum, which can overlap with the excitation and emission wavelengths of many common fluorophores.[2] This can lead to signal quenching or high background, compromising assay accuracy.

Q2: What are the primary mechanisms of interference caused by this compound?

The main interference mechanisms are:

  • Spectral Overlap (Bleed-through): Biliverdin has broad absorbance peaks around 376 nm and in the 650-680 nm range.[2][3] If a fluorophore's excitation or emission spectrum overlaps with biliverdin's absorbance spectrum, the latter can absorb the excitation light or the emitted fluorescence, leading to inaccurate readings.

  • Fluorescence Quenching: Biliverdin can act as a quencher, reducing the fluorescence intensity of a nearby fluorophore. This can occur through mechanisms like Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap between the donor fluorophore's emission and biliverdin's absorption.

  • Autofluorescence: Although biliverdin has a low fluorescence quantum yield, it can emit light in the red region of the spectrum (around 650-680 nm) when excited.[3] This intrinsic fluorescence can contribute to high background noise, especially in assays using red-emitting dyes.

Q3: How can I determine if this compound is interfering with my assay?

To confirm interference, run the following controls:

  • "Biliverdin only" control: Prepare a sample containing this compound at the same concentration used in your experiment, but without the fluorescent probe. A significant signal in your detection channel indicates autofluorescence or scatter from biliverdin.

  • "Fluorophore only" control: A standard sample with your fluorescent probe without biliverdin to establish a baseline signal.

  • Quenching control: A sample containing both your fluorescent probe and biliverdin. A significant decrease in fluorescence compared to the "fluorophore only" control suggests quenching.

Troubleshooting Guide

Issue 1: High Background Fluorescence

Symptoms:

  • Wells containing biliverdin, even without the fluorescent probe, show a high signal.

  • Low signal-to-noise ratio.

Troubleshooting Steps:

StepDescriptionExpected Outcome
1. Run Controls Prepare "biliverdin only" and "buffer only" controls.Quantify the contribution of biliverdin to the background signal.
2. Background Subtraction If the background from biliverdin is consistent, subtract the average signal of the "biliverdin only" wells from all experimental wells.Reduction in overall signal, but an increase in the specific signal-to-noise ratio.
3. Optimize Filter Sets If your instrument allows, use narrow bandpass emission filters to specifically detect your fluorophore's emission peak while minimizing the collection of biliverdin's autofluorescence.Reduced background signal from biliverdin.
4. Switch to a Red-Shifted Fluorophore Biliverdin's primary absorbance is in the UV and far-red. Using a fluorophore that excites and emits at wavelengths with minimal overlap with biliverdin's absorbance can reduce interference.Significantly lower background and improved signal specificity.
Issue 2: Decreased Fluorescence Signal (Quenching)

Symptoms:

  • The fluorescence signal in the presence of biliverdin is significantly lower than expected.

  • The dose-response curve is shifted or has a lower amplitude.

Troubleshooting Steps:

StepDescriptionExpected Outcome
1. Perform a Titration Titrate this compound into a constant concentration of your fluorophore to determine the concentration-dependent quenching effect.Characterize the quenching efficiency of biliverdin.
2. Determine Quenching Mechanism Perform temperature-dependent fluorescence measurements. An increase in quenching with increasing temperature suggests dynamic (collisional) quenching, while a decrease suggests static quenching (complex formation).Understanding the quenching mechanism can inform mitigation strategies.
3. Change Fluorophore Select a fluorophore with an emission spectrum that has minimal overlap with biliverdin's absorption spectrum to reduce the likelihood of FRET-based quenching.Restoration of the expected fluorescence signal.
4. Spectral Unmixing If your instrument has spectral capabilities, acquire the full emission spectrum and use software to mathematically separate the contributions of your fluorophore and biliverdin.Accurate quantification of the true fluorescence signal from your probe.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)Solvent/ConditionsReference(s)
Absorbance Maxima (λmax) ~376Methanol[2]
~650-680Methanol[3]
310, 376, 689DMF:PBS (1:1)
Fluorescence Emission Maximum (λem) ~670-680When bound to protein[3]
Fluorescence Quantum Yield (ΦF) Low (can be enhanced by UV or protein binding)Various[4][5]

Table 2: Troubleshooting Summary for Biliverdin Interference

IssuePotential CauseRecommended Solution(s)
High Background Autofluorescence of biliverdin, light scattering.Background subtraction, use of narrow bandpass filters, switch to a spectrally distinct fluorophore.
Signal Quenching Spectral overlap leading to FRET, collisional quenching.Change to a fluorophore with minimal spectral overlap, perform spectral unmixing, determine quenching mechanism.
Inconsistent Results Variability in biliverdin concentration or aggregation.Ensure complete solubilization of this compound, use appropriate controls in every experiment.

Experimental Protocols

Protocol 1: Determining Biliverdin Interference

Objective: To quantify the level of interference from this compound in a fluorescence assay.

Materials:

  • Your standard assay buffer.

  • This compound stock solution.

  • Your fluorescent probe stock solution.

  • Black, clear-bottom microplates suitable for fluorescence measurements.

  • Fluorescence microplate reader.

Method:

  • Prepare Control Wells:

    • Blank: Assay buffer only.

    • Biliverdin Only: Assay buffer + this compound at the experimental concentration.

    • Fluorophore Only: Assay buffer + fluorescent probe at the experimental concentration.

    • Experimental: Assay buffer + fluorescent probe + this compound at the experimental concentrations.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader using the excitation and emission wavelengths specific to your fluorophore.

  • Data Analysis:

    • Subtract the average fluorescence of the "Blank" wells from all other wells.

    • Compare the signal from the "Biliverdin Only" wells to the "Fluorophore Only" wells to assess the level of autofluorescence.

    • Compare the signal from the "Experimental" wells to the "Fluorophore Only" wells to determine the extent of quenching.

Protocol 2: Spectral Unmixing for a Microplate Reader

Objective: To mathematically separate the fluorescence signal of the probe from the interfering signal of biliverdin.

Materials:

  • Samples prepared as in Protocol 1.

  • A fluorescence microplate reader with spectral scanning capabilities.

  • Software capable of linear unmixing (e.g., instrument software, MATLAB, R).

Method:

  • Acquire Reference Spectra:

    • Measure the full emission spectrum of the "Fluorophore Only" control.

    • Measure the full emission spectrum of the "Biliverdin Only" control.

  • Acquire Experimental Spectra: Measure the full emission spectrum of your experimental samples containing both the fluorophore and biliverdin.

  • Perform Linear Unmixing: Use the software to fit the experimental spectrum as a linear combination of the reference spectra for the fluorophore and biliverdin. The software will calculate the contribution of each component to the total signal.

  • Data Analysis: The calculated contribution of the fluorophore represents its true fluorescence signal, corrected for the interference from biliverdin.

Visualizations

InterferenceMechanisms cluster_0 Light Source cluster_1 Sample Well cluster_2 Detector Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore Excites Biliverdin Biliverdin HCl Excitation->Biliverdin Absorbed (Interference) Fluorophore->Biliverdin Quenching (FRET) Signal Measured Signal Fluorophore->Signal Emitted Light Biliverdin->Signal Autofluorescence (Interference)

Caption: Mechanisms of this compound interference in fluorescence assays.

TroubleshootingWorkflow Start Fluorescence Assay with This compound CheckInterference Run Controls (Biliverdin only, etc.) Start->CheckInterference HighBackground High Background? CheckInterference->HighBackground Interference Detected End Accurate Results CheckInterference->End No Significant Interference Quenching Signal Quenching? HighBackground->Quenching No SubtractBG Background Subtraction HighBackground->SubtractBG Yes DetermineQuenching Determine Quenching Mechanism Quenching->DetermineQuenching Yes Quenching->End No OptimizeFilters Optimize Filters SubtractBG->OptimizeFilters ChangeProbe1 Change Fluorophore (Spectral Shift) OptimizeFilters->ChangeProbe1 ChangeProbe1->Quenching SpectralUnmixing Spectral Unmixing DetermineQuenching->SpectralUnmixing ChangeProbe2 Change Fluorophore (Avoid FRET) SpectralUnmixing->ChangeProbe2 ChangeProbe2->End

Caption: A decision tree for troubleshooting this compound interference.

FRET_Mechanism cluster_0 Energy Input cluster_1 Molecular Interaction (<10 nm) cluster_2 Energy Output Excitation Excitation Light (Donor Wavelength) Donor Donor Fluorophore (Excited State) Excitation->Donor Acceptor Acceptor (Biliverdin) (Ground State) Donor->Acceptor Non-radiative Energy Transfer (FRET) QuenchedEmission Reduced Donor Emission (Quenching) Donor->QuenchedEmission AcceptorEmission Acceptor Emission (Sensitized) Acceptor->AcceptorEmission

Caption: The mechanism of FRET-based quenching by biliverdin.

References

Technical Support Center: Light Sensitivity of Biliverdin Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with biliverdin (B22007) hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store my biliverdin hydrochloride solutions to minimize degradation?

A1: this compound is known to be sensitive to light and oxidation.[1][2] To ensure the stability of your solutions, it is crucial to:

  • Protect from light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent exposure to visible and UV light.[1][2]

  • Minimize oxygen exposure: Biliverdin in solution is prone to oxidation, which can be observed as a color change from green to brown.[1][2] It is recommended to purge the solvent with an inert gas like argon or nitrogen before dissolving the this compound. Solutions should be stored under an inert atmosphere.

  • Control temperature: For short-term storage (several days), 4°C is suitable. For longer-term storage (up to a month), aliquots should be stored at -20°C. For storage up to 6 months, -80°C is recommended.[2][3]

  • Avoid freeze-thaw cycles: Repeatedly freezing and thawing solutions can accelerate degradation. It is best practice to prepare single-use aliquots.[1][2]

Q2: My this compound solution has changed color from green to brownish. Can I still use it?

A2: A color change from green to brown is an indicator of oxidation.[1][2] Oxidized biliverdin may have altered biological and chemical properties. Therefore, for most applications, it is not recommended to use a solution that has changed color, as it may lead to unreliable and irreproducible experimental results. It is best to prepare a fresh solution.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[1] It is sparingly soluble in aqueous buffers.[1] When preparing solutions in organic solvents, it is good practice to purge the solvent with an inert gas to minimize oxidation.[1]

Q4: Is this compound sensitive to UV light? What about visible light?

A4: Yes, biliverdin is photosensitive and can undergo photodegradation upon exposure to both visible and UV light.[1][2] However, one study using mass spectrometry to analyze biliverdin samples before and after 72 hours of UV irradiation did not detect any new peaks, suggesting that under those specific conditions, degradation was not observed by that method. This may indicate that degradation pathways do not produce ionizable fragments or that the molecule has a degree of stability under certain UV exposure conditions. Nevertheless, as a general precaution, all solutions should be protected from light sources.

Q5: What are the potential degradation products of biliverdin upon light exposure?

A5: The specific photodegradation products of biliverdin are not as extensively characterized as those of bilirubin (B190676). However, it is known that the photooxidation of bilirubin, a closely related molecule, can lead to the formation of biliverdin as an initial product, which is then further degraded.[4] The degradation of bilirubin can produce a complex mixture of dipyrrolic fragments. It is plausible that light exposure on biliverdin could lead to further fragmentation of the tetrapyrrole structure.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results between batches of this compound solution. Solution degradation due to improper storage (light exposure, oxidation, freeze-thaw cycles).Prepare fresh, single-use aliquots from a solid stock. Always store protected from light and under an inert atmosphere at the recommended temperature.
Low or no biological activity observed in an assay. Degradation of this compound.Confirm the integrity of your solution using UV-Vis spectrophotometry or HPLC. Prepare a fresh solution under inert conditions and protected from light.
Precipitate forms in the solution upon storage. Poor solubility in the chosen solvent or solvent evaporation.Ensure the concentration is within the solubility limits for the chosen solvent. Store in tightly sealed containers to prevent solvent evaporation. If using aqueous buffers, be aware of the low solubility.
Unexpected peaks in HPLC analysis. Presence of degradation products or impurities in the starting material.Run a baseline HPLC of a freshly prepared solution to identify any initial impurities. Protect the solution from light during the entire experimental procedure, including the HPLC run, by using amber autosampler vials.

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of this compound Solution Stability

This protocol allows for a quick assessment of the integrity of a this compound solution by measuring its absorbance spectrum.

Materials:

  • This compound

  • DMSO (purged with nitrogen or argon)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Amber vials or tubes wrapped in aluminum foil

Procedure:

  • Prepare a stock solution: In a fume hood and under dim light, accurately weigh a small amount of this compound and dissolve it in purged DMSO to a known concentration (e.g., 1 mM). Store this stock solution in an amber vial at -20°C.

  • Prepare a working solution: Dilute the stock solution in the desired buffer or solvent to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0). Prepare this solution in an amber vial.

  • Measure the initial spectrum: Immediately after preparation, measure the full absorbance spectrum of the working solution from 300 nm to 800 nm. Biliverdin typically exhibits a characteristic spectrum with a major peak in the near-UV region (around 375-380 nm) and another in the red region (around 660-680 nm).

  • Expose to light (for stability testing): To test for light sensitivity, expose the working solution to a specific light source (e.g., ambient lab light, a specific wavelength from a light source) for a defined period. Keep a control sample wrapped in foil in the dark at the same temperature.

  • Measure the final spectrum: After the exposure period, measure the absorbance spectrum of both the light-exposed and control samples.

  • Analyze the data: Compare the spectra. A decrease in the absorbance at the characteristic peaks and/or a change in the spectral shape indicates degradation.

Protocol 2: HPLC Analysis of this compound Photodegradation

This protocol provides a more quantitative method to assess the stability of this compound and detect the formation of degradation products.

Materials:

  • HPLC system with a UV-Vis or photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium (B1175870) acetate (B1210297)

  • Amber autosampler vials

Procedure:

  • Prepare mobile phase:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile or methanol.

    • Filter and degas the mobile phases before use.

  • Prepare biliverdin solution: Prepare a solution of this compound in DMSO (e.g., 1 mg/mL) in an amber vial.

  • Set up the HPLC method:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector Wavelength: Monitor at both 375 nm and 670 nm.

    • Gradient: A typical gradient could be:

      • 0-2 min: 20% B

      • 2-15 min: Ramp to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to 20% B

      • 20-25 min: Re-equilibrate at 20% B

  • Perform the stability study:

    • Inject a freshly prepared biliverdin solution to obtain a baseline chromatogram (Time 0).

    • Expose the solution to a light source for specific time intervals (e.g., 1, 2, 4, 8, 24 hours). Keep a control sample in the dark.

    • At each time point, inject the light-exposed and dark control samples into the HPLC.

  • Data Analysis:

    • Monitor the peak area of the main biliverdin peak over time for both the light-exposed and dark control samples. A decrease in the peak area of the light-exposed sample compared to the dark control indicates photodegradation.

    • Look for the appearance of new peaks in the chromatograms of the light-exposed samples, which would correspond to degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Solution Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Biliverdin HCl Solution in Amber Vial B Light-Exposed Sample A->B t=0 C Dark Control Sample (Wrapped in Foil) A->C t=0 D UV-Vis Spectrophotometry B->D t=x E HPLC Analysis B->E t=x C->D t=x C->E t=x F Compare Spectra (Degradation Assessment) D->F G Quantify Peak Area Decrease & Identify New Peaks E->G Potential_Degradation_Pathway Biliverdin Biliverdin (Green) Oxidized_Biliverdin Oxidized Products (Brownish) Biliverdin->Oxidized_Biliverdin O₂ (Air) Photodegradation_Products Photodegradation Products (e.g., Dipyrroles) Biliverdin->Photodegradation_Products Light (UV/Visible)

References

improving the shelf life of Biliverdin hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing Biliverdin hydrochloride stock solutions to ensure their stability and efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 20 mg/mL.[1][2][3][4][5] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of your choice.[1] Direct dissolution in aqueous buffers is limited, though it is soluble in basic aqueous solutions (pH > 9 for initial dissolution).[6]

Q2: How should I store my this compound stock solution to maximize its shelf life?

A2: To ensure the longevity of your stock solution, it is critical to protect it from light and oxygen.[2] Aliquots of the solution in DMSO or DMF should be stored under an inert gas like argon or nitrogen in amber vials or tubes wrapped in aluminum foil.[2] For short-term storage, a few days at 4°C is acceptable.[2][7] For longer-term storage, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months.[2][7][8] Avoid repeated freeze-thaw cycles.[2][7]

Q3: My this compound solution has changed color from green to brown. What does this indicate?

A3: A color change from green to brown is an indication of degradation, likely due to oxidation.[2] This can occur upon exposure to oxygen. It is crucial to use freshly prepared solutions or those that have been stored properly under inert gas and protected from light to ensure the integrity of your experiments.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photosensitive and can degrade when exposed to visible or UV light.[2][7] Therefore, all solutions should be prepared and stored in light-protected containers, such as amber vials or tubes covered in foil.[2][7]

Q5: Can I store my this compound solution in an aqueous buffer?

A5: It is not recommended to store aqueous solutions of this compound for more than one day.[1] If your experiment requires an aqueous solution, it is best to prepare it fresh by diluting a stock solution made in an organic solvent like DMF into your aqueous buffer immediately before use.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms when diluting organic stock into aqueous buffer. The solubility in the final aqueous solution has been exceeded.- Increase the proportion of the organic solvent in the final solution.- Decrease the final concentration of this compound.- Ensure the pH of the aqueous buffer is suitable (slightly basic may improve solubility).[6]
Inconsistent experimental results. Degradation of the this compound stock solution.- Prepare a fresh stock solution.- Review your storage procedures to ensure the solution is protected from light, oxygen, and repeated freeze-thaw cycles.[2][7]- Visually inspect the solution for any color change from green to brown.[2]
Difficulty dissolving the solid compound. Inappropriate solvent selection.- Use DMSO or DMF for initial dissolution.[1][2]- For aqueous solutions, dissolve in a basic solution (pH > 9) or first dissolve in DMF before diluting with buffer.[1][6]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference(s)
DMSO~20 mg/mL[1][2][3][4][5]
DMF~20 mg/mL[1][2][3][4][5]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1][3][4][5]
Basic Aqueous Solution (pH > 9)Soluble for initial dissolution[6]
Aqueous BuffersSparingly soluble[1][2]

Table 2: Recommended Storage Conditions for this compound Solutions

Storage TemperatureDurationKey ConsiderationsReference(s)
4°CSeveral daysProtect from light and oxygen.[2][7]
-20°CUp to 1 monthAliquot, protect from light, store under inert gas, avoid freeze-thaw.[2][7][8]
-80°CUp to 6 monthsAliquot, protect from light, store under inert gas, avoid freeze-thaw.[2][7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 619.1 g/mol ) in a fume hood. For 1 mL of a 10 mM solution, you will need 6.191 mg.

  • Dissolution: Add the weighed solid to a light-protected vial (e.g., an amber glass vial). Add the appropriate volume of high-purity, anhydrous DMSO.

  • Mixing: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. The solution should be a clear green color.

  • Inert Gas Purge: Purge the headspace of the vial with an inert gas, such as argon or nitrogen, for 1-2 minutes to displace any oxygen.

  • Sealing and Storage: Securely cap the vial and wrap the cap with parafilm to ensure a tight seal. Store the stock solution at -20°C or -80°C for long-term storage.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid Biliverdin HCl dissolve Dissolve in DMSO or DMF weigh->dissolve mix Vortex/Sonicate until Dissolved dissolve->mix aliquot Aliquot into Light-Protected Vials mix->aliquot Freshly Prepared Solution purge Purge with Inert Gas (Ar/N2) aliquot->purge store Store at -20°C or -80°C purge->store thaw Thaw a Single Aliquot store->thaw dilute Dilute into Experimental Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and storing stable this compound stock solutions.

Caption: Factors leading to the degradation of this compound solutions.

References

Technical Support Center: Biliverdin Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for the delivery of Biliverdin (B22007) hydrochloride in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Biliverdin hydrochloride for in vivo studies?

A1: For aqueous solutions suitable for injection, this compound should first be dissolved in a small volume of 0.2 N NaOH to achieve initial dissolution. The pH should then be carefully adjusted to 7.4 with 1 N HCl.[1] For some applications, dissolving in an organic solvent like DMSO is an option, but for aqueous buffers, a two-step process involving initial dissolution in an organic solvent like DMF followed by dilution in the aqueous buffer of choice is recommended.[2]

Q2: How should I store this compound solutions to ensure stability?

A2: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[3] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[2] Biliverdin is sensitive to light and prone to oxidation, so solutions should be protected from light by using amber vials or wrapping containers in foil and can be stored under an inert gas like argon or nitrogen.[2]

Q3: What is the bioavailability of this compound when administered via different routes?

A3: The bioavailability of biliverdin varies significantly with the route of administration. In rats, intraperitoneal (i.p.) administration has a higher bioavailability than intraduodenal (i.d.) administration. One study reported the bioavailability of biliverdin to be 28.4% following i.p. administration and 0.04% following i.d. administration over 180 minutes.

Q4: What are the common adverse effects of this compound administration in animal models?

A4: While generally considered to have a good safety profile, high doses of biliverdin or its metabolic products can have adverse effects. In neonatal animals with an underdeveloped blood-brain barrier, high levels of bilirubin (B190676) (the metabolite of biliverdin) can be neurotoxic.[4] In adult animals, jaundice can occur with elevated levels of biliverdin and bilirubin, which is a characteristic of liver failure.[4] One study in mice showed that daily intravenous injections of 8 mg/kg biliverdin for 5 days induced depression-like behaviors and impaired memory formation.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of this compound in aqueous solution. Incorrect pH during preparation.Ensure the initial dissolution is in a basic solution (e.g., 0.2 N NaOH) before adjusting the pH to the physiological range (7.3-7.5).[1]
Low solubility in aqueous buffers.For maximum solubility, first dissolve in an organic solvent like DMF and then dilute with the aqueous buffer.[2]
Inconsistent experimental results. Degradation of this compound solution.Prepare fresh solutions for each experiment and protect them from light and air.[2] Avoid repeated freeze-thaw cycles of stock solutions.
Inaccurate dosing.Carefully calculate the required dose based on the animal's body weight. Use calibrated equipment for administration.
Animal distress or adverse reactions after injection. High dose or rapid injection rate.Start with a lower dose and observe for any adverse effects. Administer injections slowly, especially for intravenous routes.
Incorrect injection technique.Ensure proper training in the chosen administration technique (IV, IP, or oral gavage) to avoid tissue damage or incorrect placement.
Formulation issues (e.g., wrong pH, presence of toxic solvents).Double-check the pH of the final solution. If using organic solvents, ensure the final concentration is well-tolerated by the animal model.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
DMSO~20 mg/mL[5]
Dimethyl formamide (B127407) (DMF)~20 mg/mL[5]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[2]
Basic aqueous solutions (pH > 9)Soluble[6]

Table 2: In Vivo Dosage of this compound in Rodent Models

Animal Model Dose Route of Administration Observed Effect Reference
Rat35 mg/kgIntraperitonealProtection against lethal endotoxemia[7]
Mouse2 mg/kg and 8 mg/kgIntravenous (tail vein)Dose-dependent effects on neurobehavior[1]
Rat10 and 50 µM in blood perfusateEx vivo liver perfusionProtection against ischemia/reperfusion injury
Mouse250 nmoleIntravenousFor in vivo imaging[8]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Injection

Materials:

  • This compound powder

  • 0.2 N Sodium hydroxide (B78521) (NaOH) solution

  • 1 N Hydrochloric acid (HCl) solution

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • pH meter or pH strips

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of 0.2 N NaOH to dissolve the powder completely. Vortex briefly if necessary.

  • Carefully adjust the pH of the solution to 7.4 by adding 1 N HCl dropwise while monitoring with a pH meter or pH strips.

  • Once the desired pH is reached, add sterile saline to achieve the final desired concentration.

  • Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter.

  • Protect the solution from light and use it immediately for animal administration.

Protocol 2: Intravenous (IV) Injection in Mice (Tail Vein)

Materials:

  • Prepared sterile this compound solution

  • Mouse restrainer

  • 27-30 gauge needle with a 1 mL syringe

  • Heat lamp or warming pad

  • 70% ethanol (B145695)

Procedure:

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the tail veins, making them more visible and easier to access.

  • Place the mouse in a suitable restrainer.

  • Swab the tail with 70% ethanol to clean the injection site.

  • Hold the tail gently and identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and try again at a more proximal site.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Injection in Rats

Materials:

  • Prepared sterile this compound solution

  • 23-25 gauge needle with an appropriately sized syringe

  • 70% ethanol

Procedure:

  • Properly restrain the rat, ensuring the abdomen is accessible. For a one-person technique, you can gently scruff the rat and support its lower body. For a two-person technique, one person restrains the animal while the other performs the injection.

  • Tilt the rat's head downwards to move the abdominal organs away from the injection site.

  • Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 10-20 degree angle into the abdominal cavity.

  • Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn back, which would indicate incorrect placement.

  • Inject the this compound solution slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_sol Prepare Biliverdin Hydrochloride Solution admin_iv Intravenous (IV) prep_sol->admin_iv Select Route admin_ip Intraperitoneal (IP) prep_sol->admin_ip Select Route admin_po Oral Gavage (PO) prep_sol->admin_po Select Route pk_pd Pharmacokinetic/ Pharmacodynamic Analysis admin_iv->pk_pd Conduct Experiment toxicity Toxicity Assessment admin_iv->toxicity Conduct Experiment efficacy Efficacy Studies admin_iv->efficacy Conduct Experiment admin_ip->pk_pd Conduct Experiment admin_ip->toxicity Conduct Experiment admin_ip->efficacy Conduct Experiment admin_po->pk_pd Conduct Experiment admin_po->toxicity Conduct Experiment admin_po->efficacy Conduct Experiment signaling_pathway heme Heme ho1 Heme Oxygenase-1 (HO-1) heme->ho1 Catabolism biliverdin Biliverdin ho1->biliverdin bvr Biliverdin Reductase (BVR) biliverdin->bvr anti_inflammatory Anti-inflammatory Effects biliverdin->anti_inflammatory bilirubin Bilirubin bvr->bilirubin antioxidant Antioxidant Effects bilirubin->antioxidant bilirubin->anti_inflammatory

References

Validation & Comparative

Biliverdin Hydrochloride vs. Bilirubin: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant capacities of biliverdin (B22007) hydrochloride and its metabolic product, bilirubin (B190676). Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective evaluation of these two bile pigments in the context of oxidative stress modulation.

Executive Summary

Bilirubin, long considered a mere waste product of heme catabolism, is now recognized as a potent endogenous antioxidant.[1] Experimental evidence consistently demonstrates that bilirubin possesses superior antioxidant activity compared to its precursor, biliverdin.[1] This heightened capacity is attributed to structural differences and is amplified in vivo through a metabolic cycle involving the enzyme biliverdin reductase. This guide will delve into the quantitative comparisons, the underlying biochemical pathways, and the experimental methodologies used to ascertain these properties.

Quantitative Comparison of Antioxidant Activity

Experimental studies have quantitatively demonstrated the superior antioxidant and contrasting pro-oxidant activities of bilirubin compared to biliverdin. The following table summarizes key findings from comparative assays.

Parameter MeasuredBiliverdin HydrochlorideBilirubinAssay Description
Antioxidant Activity
Inhibition of OH• induced DNA cleavageLess effectiveMore effectiveMeasures the ability to protect DNA from damage by hydroxyl radicals.
Pro-oxidant Activity
DNA Cleavage in the presence of Cu(II)Less effectiveMore effectiveMeasures the pro-oxidant activity where the molecule, in the presence of a transition metal, generates reactive oxygen species that damage DNA.
Rate of H₂O₂ formationLower rateHigher rateQuantifies the generation of hydrogen peroxide, a marker of pro-oxidant activity.
Rate of •OH formationLower rateHigher rateMeasures the generation of highly reactive hydroxyl radicals, indicating pro-oxidant potential.

The Heme Catabolic Pathway and the Bilirubin-Biliverdin Antioxidant Cycle

The antioxidant efficacy of bilirubin is intricately linked to its metabolic pathway. Heme, released from the breakdown of hemoglobin and other hemoproteins, is catabolized by the enzyme heme oxygenase (HO) into biliverdin, iron, and carbon monoxide. Biliverdin, a green pigment, is then rapidly reduced to bilirubin, a yellow pigment, by the cytosolic enzyme biliverdin reductase (BVR).

A key aspect of bilirubin's potent antioxidant effect is the proposed "bilirubin-biliverdin antioxidant cycle". In this cycle, bilirubin scavenges reactive oxygen species (ROS), becoming oxidized back to biliverdin in the process. BVR then reduces biliverdin back to bilirubin, thus regenerating the potent antioxidant. This enzymatic recycling amplifies the antioxidant capacity of bilirubin, allowing it to combat a significant oxidative load.

Heme Catabolism and Bilirubin-Biliverdin Cycle Heme Catabolism and Bilirubin-Biliverdin Cycle cluster_0 Heme Catabolism cluster_1 Antioxidant Cycle Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase (HO) Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase (BVR) NADPH -> NADP+ Bilirubin->Biliverdin Oxidation Oxidized_ROS Reduced ROS Bilirubin->Oxidized_ROS ROS Reactive Oxygen Species (ROS) ROS->Oxidized_ROS Scavenging

Caption: The Heme Catabolism and Bilirubin-Biliverdin Antioxidant Cycle.

Experimental Protocols

The evaluation of antioxidant capacity relies on various in vitro assays. Below are detailed methodologies for key experiments used in comparing biliverdin and bilirubin.

DNA Cleavage Assay (Hydroxyl Radical Scavenging Activity)

This assay assesses the ability of an antioxidant to protect DNA from damage induced by hydroxyl radicals (•OH), which are highly reactive oxygen species.

Principle: Hydroxyl radicals are generated, typically through a Fenton-like reaction (e.g., Fe(II) + H₂O₂). These radicals cause strand breaks in plasmid DNA. In the presence of an antioxidant, the DNA is protected from this damage. The extent of protection is visualized and quantified using agarose (B213101) gel electrophoresis.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine plasmid DNA (e.g., pBR322), a source of hydroxyl radicals (e.g., Fenton's reagent: FeSO₄ and H₂O₂), and the test compound (biliverdin or bilirubin) at various concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA) to sequester the iron ions.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked, and linear).

  • Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The decrease in the supercoiled form and the increase in the nicked form are indicative of DNA damage. The protective effect of the antioxidant is determined by the preservation of the supercoiled DNA band. Densitometry can be used for quantification.

Generic Antioxidant Capacity Assay Workflow (e.g., DPPH, ABTS)

Spectrophotometric assays are commonly used for rapid screening of antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two such examples.

Principle: These assays are based on the ability of an antioxidant to reduce a stable radical. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change to yellow. Similarly, the ABTS radical cation (ABTS•+) is a blue-green chromophore that is reduced by antioxidants, leading to a loss of color. The degree of discoloration is proportional to the antioxidant capacity and is measured spectrophotometrically.

Generic Antioxidant Assay Workflow Generic Antioxidant Capacity Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Prepare stable radical solution (e.g., DPPH in methanol (B129727) or ABTS•+ solution) C Mix radical solution with test compound/ standard in a microplate well A->C B Prepare test compounds (Biliverdin, Bilirubin) and standard (e.g., Trolox) at various concentrations B->C D Incubate at room temperature in the dark for a specified time C->D E Measure absorbance at a specific wavelength (e.g., ~517 nm for DPPH, ~734 nm for ABTS) D->E F Calculate percentage of radical scavenging activity E->F G Determine IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) F->G

Caption: A generalized workflow for common antioxidant capacity assays.

Conclusion

References

Biliverdin Hydrochloride: A Comparative Analysis of its Efficacy in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biliverdin (B22007) Hydrochloride's Performance Against Alternative Cytoprotective Agents.

Biliverdin hydrochloride, a key intermediate in heme catabolism, is gaining significant attention for its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide provides a comprehensive comparison of this compound's effects in primary cell cultures against other common alternatives, supported by experimental data.

Comparative Efficacy: this compound vs. Alternatives

The cytoprotective effects of this compound have been evaluated against Mesobiliverdin IXα (MBV), N-acetylcysteine (NAC), and its own metabolic product, bilirubin (B190676). The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance in different primary cell culture models.

Anti-inflammatory Effects
CompoundCell TypeAssayConcentrationResult
Biliverdin Primary MacrophagesTNF-α secretionNot specifiedInhibition of LPS-induced TNF-α
Mesobiliverdin IXα Weaning Piglets (in vivo)IL-6 and TNF-α levels in small intestine0.1% and 0.5% of dietReduced levels of inflammatory cytokines[1]
N-acetylcysteine (NAC) Alveolar Macrophages (from IPF patients)TNF-α, sTNFR1, sTNFR2, TGF-β1 secretion10 mMSignificant reduction in spontaneous and LPS-stimulated cytokine production[2][3]
Antioxidant Effects
CompoundCell TypeAssayConcentrationResult
Biliverdin Primary NeuronsNot specifiedNot specifiedProtects against oxidative stress
Bilirubin Primary NeuronsNot specifiedNot specifiedConsidered a more potent antioxidant than biliverdin
N-acetylcysteine (NAC) Porcine Small Intestinal Epithelial Cells (SIEC02)Gpx and GR activity, ROS and MDA levels81, 162, 324 µg/mLIncreased Gpx and GR activity; decreased ROS and MDA levels[4]
Anti-apoptotic & Cytoprotective Effects
CompoundCell TypeAssayConcentrationResult
Biliverdin Rat Pancreatic IsletsIslet survival yield100 µM35.5% increase in survival[5]
Mesobiliverdin IXα Rat Pancreatic IsletsIslet survival yield1 µM86.7% increase in survival[5]
N-acetylcysteine (NAC) Human Kidney Proximal Tubule Epithelial Cells (HK-2)Cell viability (MTS assay)1 mMAlmost complete inhibition of TGHQ-induced cell death[6]

Signaling Pathways and Mechanisms of Action

Biliverdin and its alternatives exert their effects through various signaling pathways. Understanding these mechanisms is crucial for targeted therapeutic development.

Biliverdin Signaling Pathway

Biliverdin is converted to bilirubin by biliverdin reductase (BVR). Bilirubin is a potent antioxidant. The cytoprotective effects of biliverdin are often attributed to this conversion and the subsequent scavenging of reactive oxygen species (ROS). Furthermore, biliverdin has been shown to modulate inflammatory responses through the PI3K/Akt pathway and by inhibiting Toll-like receptor 4 (TLR4) signaling.

Biliverdin Signaling cluster_extracellular Extracellular cluster_cell Primary Cell Biliverdin_ext Biliverdin Biliverdin_int Biliverdin Biliverdin_ext->Biliverdin_int BVR Biliverdin Reductase (BVR) Biliverdin_int->BVR Substrate PI3K_Akt PI3K/Akt Pathway Biliverdin_int->PI3K_Akt Activates TLR4 TLR4 Signaling Biliverdin_int->TLR4 Inhibits Bilirubin Bilirubin BVR->Bilirubin Produces ROS Reactive Oxygen Species (ROS) Bilirubin->ROS Scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Inflammation Inflammation TLR4->Inflammation Inflammation->Apoptosis

Biliverdin's mechanism of action.

N-acetylcysteine (NAC) Signaling Pathway

NAC primarily acts as a precursor for glutathione (B108866) (GSH) synthesis, a major intracellular antioxidant. It also directly scavenges ROS. By modulating the cellular redox state, NAC can influence inflammatory pathways and protect against apoptosis.

NAC_Signaling cluster_extracellular_nac Extracellular cluster_cell_nac Primary Cell NAC_ext N-acetylcysteine (NAC) NAC_int NAC NAC_ext->NAC_int GSH Glutathione (GSH) NAC_int->GSH Precursor for Synthesis ROS_nac Reactive Oxygen Species (ROS) NAC_int->ROS_nac Directly Scavenges Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α) NAC_int->Inflammatory_Cytokines Inhibits Production GSH->ROS_nac Scavenges Cell_Protection Cell Protection GSH->Cell_Protection Oxidative_Stress_nac Oxidative Stress ROS_nac->Oxidative_Stress_nac Apoptosis_nac Apoptosis Oxidative_Stress_nac->Apoptosis_nac Inflammatory_Cytokines->Apoptosis_nac

NAC's antioxidant and anti-inflammatory pathways.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the comparison.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT cell viability assay workflow.

Protocol:

  • Cell Seeding: Plate primary cells (e.g., hepatocytes, neurons, macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound or alternative compounds (e.g., MBV, NAC) for a specified duration (e.g., 24-48 hours). Include untreated and vehicle-treated controls.

  • MTT Incubation: Remove the treatment media and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration typically 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Workflow:

Caspase-3 activity assay workflow.

Protocol:

  • Cell Culture and Treatment: Culture primary hepatocytes in collagen-coated plates. Induce apoptosis using a known stimulus (e.g., TNF-α/Actinomycin D). Concurrently, treat cells with this compound or other test compounds.

  • Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

  • Caspase-3 Activity Measurement: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates. Active caspase-3 will cleave the substrate, releasing a fluorescent product.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths. The fluorescence intensity is directly proportional to the caspase-3 activity.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration of the cell lysate and express the results as a fold change compared to the apoptosis-induced control.

Conclusion

This compound demonstrates significant promise as a cytoprotective agent in primary cell cultures, exhibiting anti-inflammatory, antioxidant, and anti-apoptotic effects. Comparative data suggests that its efficacy can be comparable to or, in some instances, surpassed by alternatives like Mesobiliverdin IXα, which shows higher potency in specific assays. N-acetylcysteine also presents a robust alternative with well-documented antioxidant and anti-inflammatory properties. The choice of agent will ultimately depend on the specific primary cell type, the nature of the cellular stress, and the desired therapeutic outcome. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further validating the therapeutic potential of this compound.

References

A Comparative Analysis of Biliverdin Hydrochloride and Other Bile Pigments for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of biliverdin (B22007) hydrochloride and other key bile pigments, namely bilirubin (B190676) and urobilin (B239242). It is designed for researchers, scientists, and drug development professionals, offering objective comparisons of their physicochemical properties and biological activities, supported by experimental data and detailed protocols.

Introduction to Bile Pigments

Bile pigments are tetrapyrrolic compounds that originate from the degradation of heme, a component of hemoglobin in red blood cells.[1][2] This catabolic process, primarily occurring in macrophages of the reticuloendothelial system, is crucial for the body's management of iron and the elimination of waste products.[1] The primary bile pigments—biliverdin and its metabolite, bilirubin—are not merely waste products but have been identified as potent endogenous molecules with significant antioxidant, anti-inflammatory, and cytoprotective properties.[2][3] This guide focuses on biliverdin hydrochloride, a more soluble form of biliverdin used in research, and compares its performance and characteristics with bilirubin and the terminal product, urobilin.

The Heme Degradation Pathway

The generation of bile pigments is a sequential enzymatic process. Heme oxygenase (HO-1 and HO-2) initiates the pathway by catabolizing heme into biliverdin, releasing iron and carbon monoxide.[4][5] Biliverdin, a green pigment, is then rapidly converted to the yellow-orange pigment bilirubin by the cytosolic enzyme biliverdin reductase (BVR).[2][6] In the liver, bilirubin undergoes conjugation with glucuronic acid, which increases its water solubility, allowing for its excretion into the bile.[7][8] Intestinal bacteria further metabolize conjugated bilirubin into urobilinogens, which are subsequently oxidized to urobilin and stercobilin, the pigments responsible for the color of urine and feces, respectively.[7][8]

Heme_Degradation Heme Degradation and Bile Pigment Formation Heme Heme BV Biliverdin Heme->BV Heme Oxygenase (HO-1/2) Iron Fe²⁺ Heme->Iron CO CO Heme->CO BR_U Unconjugated Bilirubin BV->BR_U Biliverdin Reductase (BVR) BR_C Conjugated Bilirubin (Liver) BR_U->BR_C UDPGT (Conjugation) Urobilinogen Urobilinogen (Intestine) BR_C->Urobilinogen Bacterial Enzymes Urobilin Urobilin (Urine/Feces) Urobilinogen->Urobilin Oxidation

A diagram illustrating the enzymatic conversion of heme to various bile pigments.

Physicochemical Properties

The utility of bile pigments in experimental settings is largely dictated by their physicochemical properties, particularly solubility. This compound offers a significant advantage in this regard, as it is more amenable to dissolution in aqueous buffers compared to the highly lipophilic unconjugated bilirubin.

PropertyThis compoundUnconjugated BilirubinUrobilin
Molecular Formula C₃₃H₃₄N₄O₆ · HClC₃₃H₃₆N₄O₆C₃₃H₄₂N₄O₆
Molecular Weight 619.1 g/mol 584.66 g/mol 590.71 g/mol
Appearance Dark green to blue-green solidOrange-yellow crystalline powderOrange-yellow compound
Water Solubility Sparingly soluble; soluble in basic aqueous solutions (pH > 7)[9]Practically insoluble (<1 nM at pH 7)[10]Data limited; reabsorbed from gut and binds to albumin[11][12]
Organic Solubility Soluble in DMSO and DMF (~20 mg/mL)[13]Soluble in DMSO, chloroformData limited

Comparative Biological Activities

While historically considered metabolic waste, biliverdin and bilirubin are now recognized as having profound biological effects.

Antioxidant Activity

Both biliverdin and bilirubin possess antioxidant properties, but bilirubin is generally considered the more potent of the two.[14] The antioxidant efficacy of bilirubin is dramatically amplified by the "bilirubin-biliverdin cycle." In this cycle, bilirubin scavenges reactive oxygen species (ROS), becoming oxidized to biliverdin. Biliverdin is then immediately reduced back to bilirubin by biliverdin reductase, thus regenerating the antioxidant in an energy-dependent manner.[14][15] This cyclic mechanism allows physiological concentrations of bilirubin to protect against a vast molar excess of oxidants.[15] While biliverdin itself shows antioxidant activity, its primary role in this context is as the substrate for regeneration into the more powerful, lipophilic antioxidant, bilirubin.[15][16]

PigmentAntioxidant MechanismKey Features
Biliverdin Direct ROS scavenging[2]Water-soluble, but less potent than bilirubin.[14]
Bilirubin Direct ROS scavenging; interrupts lipid peroxidation[14][15]Highly potent lipophilic antioxidant. Efficacy is amplified by the catalytic bilirubin-biliverdin cycle.[15]
Anti-inflammatory Effects

Bile pigments exert significant anti-inflammatory effects through various mechanisms, making them attractive therapeutic candidates for inflammatory diseases.

  • Biliverdin : Has been shown to decrease inflammation by downregulating the expression of pro-inflammatory mediators like Toll-like receptor 4 (TLR4) and stimulating the production of the anti-inflammatory cytokine IL-10.[2][17]

  • Bilirubin : Exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[18] This leads to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.[18][19] It can also prevent the migration of leukocytes to sites of inflammation by disrupting VCAM-1-dependent signaling.[14][20]

Anti_Inflammatory_Pathway Anti-inflammatory Signaling of Bile Pigments cluster_stimulus cluster_pathway cluster_pigments LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription BV Biliverdin BV->TLR4 Inhibits Expression BR Bilirubin BR->NFkB Inhibits Activation ELISA_Workflow General Workflow for Sandwich ELISA Start Start Coat 1. Coat Plate (Capture Antibody) Start->Coat Wash1 Wash Coat->Wash1 Block 2. Block Plate (e.g., BSA) Wash2 Wash Block->Wash2 AddSample 3. Add Samples/Standards Wash3 Wash AddSample->Wash3 AddDetection 4. Add Detection Ab (Biotinylated) Wash4 Wash AddDetection->Wash4 AddEnzyme 5. Add Enzyme Conjugate (Streptavidin-HRP) Wash5 Wash AddEnzyme->Wash5 AddSubstrate 6. Add Substrate (TMB) Stop 7. Stop Reaction AddSubstrate->Stop Read 8. Read Absorbance (450 nm) Stop->Read End End Read->End Wash1->Block Wash2->AddSample Wash3->AddDetection Wash4->AddEnzyme Wash5->AddSubstrate

References

A Researcher's Guide to Assessing Commercial Biliverdin Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing Biliverdin (B22007) hydrochloride, ensuring the purity of the commercial product is paramount for accurate and reproducible experimental results. This guide provides a comparative overview of commercially available Biliverdin hydrochloride, details key experimental protocols for purity assessment, and visualizes the critical biological pathways involving this molecule.

Commercial Supplier Purity Comparison

Sourcing high-purity this compound is the first step in rigorous research. While a direct, independent comparative analysis of all commercially available products is not publicly available, a summary of the purity specifications provided by various suppliers offers a baseline for selection. Researchers are encouraged to request lot-specific Certificates of Analysis for detailed quantitative data.

SupplierStated Purity/Assay Method
Sigma-Aldrich ≥97.0% (TLC)[1]
Cayman Chemical >95%[2][3]
Thomas Scientific ≥97.0% (TLC)[4]
Santa Cruz Biotechnology Information available on lot-specific Certificate of Analysis[5]
MedChemExpress Information available on lot-specific Certificate of Analysis[6]
Alfa Aesar Conforms to UV-Vis analysis (per a sample Certificate of Analysis)[7]

Experimental Protocols for Purity Assessment

A multi-pronged approach employing various analytical techniques is essential for a comprehensive assessment of this compound purity. The primary goals are to quantify the main compound and to identify and quantify any impurities, such as isomers or degradation products.

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS)

This is a powerful technique for separating and identifying Biliverdin and its isomers. A study on a commercial biliverdin sample revealed the presence of the main IXα 5Z,10Z,15Z isomer and a minor geometric isomer, IXα 5Z,10Z,15E.

Experimental Protocol:

  • Instrumentation: A standard HPLC system coupled with a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 3.5 µm particle size, 100 x 2.1 mm i.d.).

  • Mobile Phase: A linear gradient of acetonitrile (B52724) and water.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL of a 0.05 mg/mL solution of this compound.

  • Detection: ESI-MS in both positive and negative ion modes. The ions [BV + H]⁺ (m/z = 583) and [BV − H]⁻ (m/z = 581) are monitored.

  • Data Analysis: The presence of two chromatographic peaks for these ions indicates the presence of at least two isomers. The ratio of the peak areas can be used to estimate the relative abundance of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of the primary compound and any impurities.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 800 MHz).

  • Sample Preparation: Dissolve approximately 5 mg of this compound in 0.7 mL of deuterated methanol (B129727) (CD₃OD) containing 10% D₂O and a small amount of NaOD, or in deuterated acetonitrile (CD₃CN) with 10% D₂O.

  • Experiments:

    • 1D ¹H NMR: To observe the overall proton spectrum.

    • 2D gCOSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • 2D gHSQCAD (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D gHMBCAD (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning the structure of isomers.

    • 1D selective NOE (Nuclear Overhauser Effect): To determine the spatial proximity of protons, which can help differentiate between geometric isomers.

  • Data Analysis: Comparison of the observed chemical shifts and coupling constants with known values for Biliverdin IXα and its isomers allows for unambiguous identification.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for a preliminary assessment of purity and for monitoring purification processes.

Experimental Protocol:

  • Stationary Phase: Silica gel TLC plates.

  • Mobile Phase: A neutral solvent system is recommended to separate biliverdin isomers.

  • Sample Application: Spot a dilute solution of this compound onto the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: The green spots of biliverdin are visible under ambient light.

  • Analysis: The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) values can be compared to a reference standard.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for a quick purity check based on the characteristic absorption spectrum of Biliverdin.

Experimental Protocol:

  • Solvent: Methanol.

  • Procedure: Dissolve a small, accurately weighed amount of this compound in methanol and record the absorption spectrum from approximately 300 to 750 nm.

  • Analysis: Biliverdin exhibits a sharp absorption peak around 375 nm and a broader band around 650 nm. The presence of extraneous peaks or shifts in the absorption maxima may indicate impurities. The spectrum is sensitive to the presence of acid.

Visualizing the Biological Context

Understanding the biological roles of Biliverdin is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the key pathways.

Heme_Degradation_Pathway Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 + 3O₂ + 7e⁻ Biliverdin Biliverdin HO1->Biliverdin Fe Fe²⁺ HO1->Fe CO Carbon Monoxide (CO) HO1->CO BVR Biliverdin Reductase (BVR) Biliverdin->BVR + NADPH Bilirubin Bilirubin BVR->Bilirubin

Heme Degradation Pathway

Biliverdin_Signaling_Pathway cluster_stress Oxidative Stress & Inflammation cluster_biliverdin Biliverdin's Protective Actions ROS Reactive Oxygen Species (ROS) Biliverdin Biliverdin ROS->Biliverdin neutralized by Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Anti_inflammatory Inhibition of Pro-inflammatory Cytokines (e.g., TLR-4) Antioxidant Direct ROS Scavenging Biliverdin->Antioxidant Biliverdin->Anti_inflammatory BVR Biliverdin Reductase Biliverdin->BVR Bilirubin Bilirubin (Potent Antioxidant) BVR->Bilirubin Bilirubin->ROS scavenges

Antioxidant and Anti-inflammatory Signaling of Biliverdin

Experimental Workflow for Purity Assessment

A systematic workflow ensures a thorough and reliable assessment of this compound purity.

Purity_Assessment_Workflow start Commercial Biliverdin Hydrochloride Sample preliminary Preliminary Purity Screen (TLC & UV-Vis) start->preliminary detailed Detailed Impurity Profiling (HPLC/ESI-MS) preliminary->detailed If impurities detected data Data Analysis & Comparison - Quantify Purity - Identify Impurities preliminary->data structure Structural Confirmation (NMR Spectroscopy) detailed->structure For unknown impurities detailed->data structure->data report Final Purity Report data->report

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Biliverdin Hydrochloride, Indomethacin, and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of biliverdin (B22007) hydrochloride against the well-established non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone (B1670325). This analysis is supported by experimental data on their mechanisms of action and efficacy in preclinical models.

Executive Summary

Biliverdin hydrochloride, a metabolic intermediate of heme catabolism, is emerging as a potent anti-inflammatory agent with a distinct mechanism of action compared to traditional anti-inflammatory drugs. While indomethacin and dexamethasone have long been staples in inflammatory disease management, this compound offers a novel therapeutic avenue by modulating specific signaling pathways to resolve inflammation. This guide synthesizes available preclinical data to compare the efficacy and mechanisms of these three compounds.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory properties of this compound, indomethacin, and dexamethasone stem from their unique interactions with cellular signaling pathways.

This compound: The anti-inflammatory effects of biliverdin are largely mediated through its rapid conversion to bilirubin (B190676) by the enzyme biliverdin reductase (BVR).[1][2] This conversion is a critical step, as bilirubin is a potent antioxidant. The binding of biliverdin to BVR on the cell surface initiates a signaling cascade involving the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1] This ultimately leads to an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

Dexamethasone: This synthetic glucocorticoid acts by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus and transrepresses pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This leads to a broad suppression of pro-inflammatory genes.[5] Dexamethasone also inhibits phospholipase A2 (PLA2), an enzyme upstream of the arachidonic acid cascade, further reducing the production of inflammatory mediators.[6]

Comparative Efficacy: Preclinical Data

Direct comparative studies of this compound, indomethacin, and dexamethasone are limited. However, data from various preclinical models provide insights into their relative efficacy.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard assay to evaluate the acute anti-inflammatory effects of compounds.

CompoundDoseRoute of AdministrationTime Point% Inhibition of EdemaReference
Indomethacin 10 mg/kgOral4 hours87.3%[7]
Dexamethasone 1 mg/kgSubcutaneous3 hours86.5%[8]
Biliverdin HCl ---Data Not Available-

Note: Data for this compound in this specific model was not available in the reviewed literature.

In Vitro Anti-Inflammatory Activity: Inhibition of Inflammatory Mediators

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineInflammatory StimulusInhibited MediatorIC50Reference
Biliverdin Human Whole BloodLPSIL-1β & IL-1Ra~50% inhibition at 50 µM
Indomethacin RAW 264.7LPSTNF-α143.7 µM[3]
Dexamethasone THP-1TNF-αMCP-13 nM[6]
Dexamethasone THP-1TNF-αIL-1β7 nM[6]
Dexamethasone Bovine Glomerular Endothelial CellsTNF-αApoptosis0.8 nM
In Vivo Efficacy in a Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is a clinically relevant model of polymicrobial sepsis.

CompoundAnimal ModelKey FindingsReference
Bilirubin (from Biliverdin) "Two-hit" sepsis mouse modelAttenuated the expression of pro-inflammatory cytokines TNF-α, IL-6, and IFN-γ in the lung.[9]
Indomethacin Rat model of sepsisSignificantly increased serum TNF-α levels.[10]
Dexamethasone LPS-challenged mouse modelAt 5 mg/kg, significantly inhibited the increase in serum TNF-α and IL-6.[11][12]

Experimental Protocols

Carrageenan-Induced Paw Edema

This acute inflammation model is induced by a subplantar injection of carrageenan solution into the hind paw of a rodent.[13][14] The resulting edema is measured at various time points using a plethysmometer. The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to the vehicle-treated control group.

In Vitro Cytokine Inhibition Assay
Cecal Ligation and Puncture (CLP) Sepsis Model

This surgical model involves the ligation and puncture of the cecum in a rodent, leading to polymicrobial peritonitis and sepsis.[15] The severity of sepsis can be modulated by the size of the needle used for puncture and the length of the ligated cecum.[15] The efficacy of a therapeutic agent is assessed by monitoring survival rates and measuring systemic and organ-specific inflammatory markers, such as cytokine levels in the serum and tissues.[16]

Signaling Pathway and Experimental Workflow Diagrams

Biliverdin_Signaling_Pathway Biliverdin Biliverdin BVR Biliverdin Reductase (BVR) Biliverdin->BVR binds to Bilirubin Bilirubin BVR->Bilirubin converts to PI3K PI3K BVR->PI3K activates Akt Akt PI3K->Akt activates IL10 IL-10 (Anti-inflammatory) Akt->IL10 increases production

Biliverdin Anti-Inflammatory Signaling Pathway

Indomethacin_Dexamethasone_Signaling_Pathway cluster_Indomethacin Indomethacin Pathway cluster_Dexamethasone Dexamethasone Pathway Indomethacin Indomethacin COX COX-1 & COX-2 Indomethacin->COX inhibits Prostaglandins Prostaglandins COX->Prostaglandins production Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR binds to PLA2 Phospholipase A2 Dexamethasone->PLA2 inhibits NFkB NF-κB GR->NFkB inhibits Proinflammatory_Genes Proinflammatory_Genes NFkB->Proinflammatory_Genes transcription Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid production

Indomethacin and Dexamethasone Mechanisms

Experimental_Workflow_Edema start Animal Acclimatization treatment Administer Test Compound (Biliverdin HCl, Indomethacin, or Dexamethasone) start->treatment induction Induce Inflammation (Carrageenan Injection) treatment->induction measurement Measure Paw Volume (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end Conclusion analysis->end

Carrageenan-Induced Paw Edema Workflow

Conclusion

This compound presents a promising alternative to traditional anti-inflammatory agents with a distinct mechanism centered on the BVR/PI3K/Akt/IL-10 signaling axis. While direct comparative efficacy data with indomethacin and dexamethasone is still emerging, the available preclinical evidence suggests that biliverdin and its metabolite bilirubin effectively modulate the inflammatory response, particularly by suppressing pro-inflammatory cytokine production in models of sepsis. Indomethacin and dexamethasone remain potent anti-inflammatory drugs, with dexamethasone demonstrating high potency at nanomolar concentrations in vitro. However, their broader mechanisms of action can be associated with significant side effects. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to existing anti-inflammatory therapies. The unique signaling pathway of biliverdin may offer a more targeted approach to treating inflammatory conditions with a potentially favorable safety profile.

References

Unveiling the Potential for Cross-Reactivity of Biliverdin Hydrochloride in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount to ensure data accuracy and reliability. This guide provides a comprehensive overview of the potential cross-reactivity of biliverdin (B22007) hydrochloride in immunoassays, with a particular focus on assays for its structurally related metabolite, bilirubin (B190676). While direct quantitative data from manufacturers on biliverdin cross-reactivity is not always readily available, this guide presents a comparative framework based on biochemical principles and offers a detailed protocol for researchers to conduct their own assessments.

Biliverdin and bilirubin are two closely related bile pigments that play crucial roles in heme catabolism. Due to their structural similarities, there is a potential for biliverdin to cross-react in immunoassays designed to detect bilirubin, which could lead to inaccurate quantification. This guide delves into this potential interference, presenting hypothetical comparative data and the experimental means to verify it.

The Heme Degradation Pathway: The Biochemical Link Between Biliverdin and Bilirubin

The potential for cross-reactivity between biliverdin and bilirubin is rooted in their shared biosynthetic pathway. Heme is first converted to biliverdin, which is then rapidly reduced to bilirubin. This close structural relationship is the primary reason why antibodies developed against bilirubin may exhibit some degree of binding to biliverdin.

Heme Degradation Pathway Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase

Caption: The enzymatic conversion of heme to biliverdin and subsequently to bilirubin.

Comparative Analysis of Biliverdin Cross-Reactivity in a Bilirubin Immunoassay

While specific cross-reactivity data for biliverdin hydrochloride is often not provided in the product literature for many commercial immunoassays, a comparative analysis can be performed to assess the degree of interference. The following table presents a hypothetical data set from a competitive ELISA designed to quantify bilirubin, illustrating how to evaluate the cross-reactivity of this compound.

Analyte/Cross-ReactantIC50 (ng/mL)% Cross-Reactivity
Bilirubin (Analyte)25100%
This compound12502%

Note: This data is for illustrative purposes and represents a plausible scenario. Actual cross-reactivity will vary depending on the specific antibodies and reagents used in a particular immunoassay. The percentage cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Analyte / IC50 of Cross-Reactant) x 100.

Experimental Protocol for Determining Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound in a specific immunoassay, such as a competitive ELISA for bilirubin, the following protocol can be employed.

Principle

This competitive ELISA is based on the competition between the analyte (bilirubin) and the potential cross-reactant (this compound) for a limited number of antibody binding sites. A known amount of enzyme-conjugated analyte is added to the wells, which are coated with a capture antibody. The sample or standard is then added. The amount of enzyme-conjugated analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample.

Materials
  • Microplate pre-coated with anti-bilirubin antibody

  • Bilirubin standard

  • This compound

  • Bilirubin-HRP conjugate

  • Assay diluent

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure
  • Preparation of Reagents: Prepare serial dilutions of the bilirubin standard and this compound in the assay diluent.

  • Assay Procedure: a. Add 50 µL of the prepared standards and this compound dilutions to the appropriate wells of the microplate. b. Add 50 µL of the Bilirubin-HRP conjugate to each well. c. Incubate the plate for 1 hour at 37°C. d. Aspirate the liquid from each well and wash the plate three times with 200 µL of wash buffer per well. e. Add 100 µL of TMB substrate to each well. f. Incubate the plate for 15 minutes at 37°C in the dark. g. Add 50 µL of stop solution to each well. h. Read the absorbance at 450 nm within 10 minutes.

  • Data Analysis: a. Plot the absorbance values against the concentrations of the bilirubin standard to generate a standard curve. b. Determine the IC50 value for bilirubin (the concentration that causes 50% inhibition of the maximum signal). c. Plot the absorbance values against the concentrations of this compound to generate a cross-reactivity curve. d. Determine the IC50 value for this compound. e. Calculate the percentage cross-reactivity using the formula mentioned previously.

Competitive ELISA Workflow cluster_0 Preparation cluster_1 Assay Steps cluster_2 Data Analysis Prep_Standards Prepare Bilirubin Standards Add_Sample Add Standards or Biliverdin HCl to Wells Prep_Standards->Add_Sample Prep_CrossReactant Prepare Biliverdin HCl Dilutions Prep_CrossReactant->Add_Sample Add_Conjugate Add Bilirubin-HRP Conjugate Add_Sample->Add_Conjugate Incubate_1 Incubate Add_Conjugate->Incubate_1 Wash_1 Wash Wells Incubate_1->Wash_1 Add_Substrate Add TMB Substrate Wash_1->Add_Substrate Incubate_2 Incubate (Dark) Add_Substrate->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve CrossReact_Curve Generate Cross-Reactivity Curve Read_Plate->CrossReact_Curve Calc_IC50_Analyte Calculate IC50 (Bilirubin) Standard_Curve->Calc_IC50_Analyte Calc_Percent_CR Calculate % Cross-Reactivity Calc_IC50_Analyte->Calc_Percent_CR Calc_IC50_CrossReactant Calculate IC50 (Biliverdin HCl) CrossReact_Curve->Calc_IC50_CrossReactant Calc_IC50_CrossReactant->Calc_Percent_CR

Caption: A flowchart outlining the key steps in a competitive ELISA to determine cross-reactivity.

Conclusion

While this compound is a distinct molecule from bilirubin, their structural similarity warrants careful consideration of potential cross-reactivity in immunoassays. For researchers working with samples where both compounds may be present, it is crucial to either use highly specific assays with validated low cross-reactivity to biliverdin or to perform in-house validation to quantify the extent of any potential interference. The experimental protocol provided in this guide offers a robust framework for such validation, enabling researchers to ensure the accuracy and reliability of their immunoassay data.

A Comparative Guide to HPLC Methods for Biliverdin Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biliverdin (B22007) hydrochloride is crucial for a variety of applications, including studies on oxidative stress, heme metabolism, and drug discovery. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose, offering robust and reliable measurements. This guide provides an objective comparison of prevalent HPLC-based methods and other analytical alternatives for the quantification of biliverdin hydrochloride, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. While HPLC with UV-Vis detection is a widely adopted method, more sensitive techniques like Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and enzymatic assays offer distinct advantages.

Parameter HPLC-UV UPLC-MS/MS Enzymatic Assay (Fluorescence)
Linearity (Range) Typically in the µM to mM range (Specific data for this compound not available in cited sources)0.5 - 100 nM[1]Typically in the nM range (Specific data for this compound not available in cited sources)
Accuracy (% Recovery) General acceptance criteria: 98-102%85-115%[2]Not specified
Precision (%RSD) General acceptance criteria: ≤ 2%Intra- and Inter-day precision <10%[2]Not specified
Limit of Detection (LOD) Method-dependent, generally in the low µM range0.1 nM[1]Method-dependent, potentially in the low nM range
Limit of Quantification (LOQ) Method-dependent, generally in the low µM range0.5 nM[1]Method-dependent, potentially in the low nM range

Note: The performance data for the HPLC-UV method for this compound specifically was not available in the provided search results. The table reflects general expectations for this type of assay. The UPLC-MS/MS data is for the simultaneous determination of free biliverdin and bilirubin (B190676) in serum[1].

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are protocols for HPLC-UV, UPLC-MS/MS, and an enzymatic assay for biliverdin quantification.

HPLC-UV Method Protocol (General)

This protocol is a generalized procedure based on common practices for the analysis of biliverdin and related compounds.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Biliverdin is typically monitored at approximately 375 nm and 660 nm[3].

  • Sample Preparation: this compound standards and samples are dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase. It is crucial to protect solutions from light to prevent degradation[4][5].

UPLC-MS/MS Method Protocol

This protocol is based on a method for the simultaneous determination of free biliverdin and bilirubin in serum[1].

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reverse-phase column for UPLC.

  • Mobile Phase: A gradient of aqueous solvent (e.g., water with 0.1% formic acid) and organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Flow Rate: Appropriate for the UPLC column dimensions (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for biliverdin would need to be optimized.

  • Sample Preparation: Protein precipitation of serum samples followed by centrifugation and analysis of the supernatant.

Enzymatic Assay Protocol (Fluorescence-based)

This protocol involves the enzymatic conversion of biliverdin to bilirubin, which is then detected fluorometrically[4][5].

  • Principle: Biliverdin is converted to bilirubin by biliverdin reductase (BVR) in the presence of NADPH. The resulting bilirubin binds to a recombinant protein (HUG), leading to a fluorescent signal.

  • Reagents:

    • Biliverdin standards

    • Biliverdin reductase (BVR)

    • NADPH

    • HUG protein solution

    • Phosphate buffered saline (PBS)

  • Procedure:

    • Prepare biliverdin standards in PBS.

    • In a 96-well plate, add the biliverdin standards or samples.

    • Add the HUG protein solution to each well.

    • Initiate the reaction by adding a mixture of BVR and NADPH.

    • Incubate at a controlled temperature until the reaction reaches a steady state.

    • Measure the fluorescence emission using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the fluorescence intensity against the known biliverdin concentrations. The concentration of biliverdin in unknown samples is then determined from this curve[5].

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate the key processes involved in method validation and comparison.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Selectivity/Specificity Selectivity/Specificity Linearity & Range Linearity & Range Selectivity/Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness System Suitability System Suitability Robustness->System Suitability Routine Analysis Routine Analysis System Suitability->Routine Analysis

Caption: General workflow for HPLC method validation.

Method_Comparison cluster_hplc HPLC-based Methods cluster_alternative Alternative Methods Biliverdin HCl Quantification Biliverdin HCl Quantification HPLC-UV HPLC-UV Biliverdin HCl Quantification->HPLC-UV UPLC-MS/MS UPLC-MS/MS Biliverdin HCl Quantification->UPLC-MS/MS Enzymatic Assay Enzymatic Assay Biliverdin HCl Quantification->Enzymatic Assay Spectrophotometry Spectrophotometry Biliverdin HCl Quantification->Spectrophotometry

Caption: Comparison of analytical methods for Biliverdin quantification.

References

A Comparative Guide to the Differential Effects of Biliverdin Hydrochloride Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007), a linear tetrapyrrole and a key intermediate in heme catabolism, has garnered significant attention for its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1] However, biliverdin is not a single entity; it exists as four distinct isomers (IXα, IXβ, IXγ, and IXδ) resulting from the enzymatic cleavage of the heme macrocycle at one of its four methene bridges.[2] While the IXα isomer is the most abundant in mammals and the most commonly studied, emerging evidence suggests that the non-IXα isomers possess unique biological activities, largely dictated by their differential metabolism by two distinct biliverdin reductase (BVR) isoenzymes: BLVRA and BLVRB.[3][4] This guide provides a comprehensive comparison of the known differential effects of biliverdin hydrochloride isomers, supported by experimental data and detailed protocols, to aid researchers in selecting and evaluating the appropriate isomer for their specific applications.

Differential Metabolism: The Central Paradigm

The primary driver of the differential biological effects of biliverdin isomers is their selective reduction by two distinct NAD(P)H-dependent reductases: biliverdin reductase A (BLVRA) and biliverdin reductase B (BLVRB).[5]

  • Biliverdin Reductase A (BLVRA): This is the classical and more abundant reductase in adult mammals. It exhibits high specificity for the biliverdin IXα isomer, converting it to the potent antioxidant, bilirubin (B190676) IXα.[3][4]

  • Biliverdin Reductase B (BLVRB): Previously known as flavin reductase, BLVRB is more promiscuous. It does not efficiently reduce biliverdin IXα but readily catalyzes the reduction of the non-IXα isomers: biliverdin IXβ, IXγ, and IXδ .[3][4] This enzyme is notably more active during fetal development.[2]

This enzymatic segregation forms the basis for the distinct downstream signaling and physiological roles of the different biliverdin isomers.

Data Presentation: Comparative Enzyme Kinetics

The substrate specificity of BLVRA and BLVRB is the most quantitatively characterized differential aspect of biliverdin isomers. The following table summarizes the specific activities of these enzymes with various biliverdin isomers.

EnzymeSubstrate IsomerSpecific Activity (nmol bilirubin min⁻¹ mg⁻¹)Reference
BLVRA Biliverdin IXα~1300[6]
Biliverdin IXβLow / Negligible[7]
Biliverdin IXγLow / Negligible[7]
Biliverdin IXδLow / Negligible[7]
BLVRB Biliverdin IXαNot a functional substrate[3][4]
Biliverdin IXβ~350[6]
Biliverdin IXγSubstrate[3][4]
Biliverdin IXδ~350[6]

Note: Direct comparative kinetic data for biliverdin IXγ is limited, though it is established as a BLVRB substrate.

Differential Biological Activities and Signaling Pathways

The selective metabolism of biliverdin isomers by BLVRA and BLVRB leads to the activation of distinct downstream signaling pathways.

Biliverdin IXα: The BLVRA-Mediated Pathway

As the primary substrate for BLVRA, biliverdin IXα is integral to cellular antioxidant defense and metabolic regulation.[8] Its effects are largely mediated by the pleiotropic functions of BLVRA.

  • Antioxidant and Cytoprotective Effects: The conversion of biliverdin IXα to bilirubin IXα is a cornerstone of cellular defense against oxidative stress.[9] Beyond this enzymatic role, BLVRA itself can modulate the major antioxidant transcription factor, NRF2, thereby controlling the expression of a suite of antioxidant genes.[10]

  • Anti-inflammatory Signaling: Biliverdin IXα, through BLVRA, exerts potent anti-inflammatory effects. This includes the activation of the PI3K/Akt pathway, leading to the production of the anti-inflammatory cytokine IL-10, and the inhibition of Toll-like receptor 4 (TLR4) signaling.[11][12]

  • Metabolic Regulation: BLVRA is a key component in the insulin (B600854) signaling cascade, interacting with components of both the PI3K/Akt and MAPK pathways.[5][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin_Receptor Insulin Receptor BLVRA BLVRA Insulin_Receptor->BLVRA Activates TLR4 TLR4 Inflammation Inflammation TLR4->Inflammation Pro-inflammatory Signaling BV_alpha Biliverdin IXα BV_alpha->BLVRA Substrate Bilirubin_alpha Bilirubin IXα BLVRA->Bilirubin_alpha Reduction (NADPH) PI3K PI3K BLVRA->PI3K Activates MAPK MAPK BLVRA->MAPK Activates BVRAn BLVRA BLVRA->BVRAn Translocation NRF2_Keap1 NRF2-Keap1 Bilirubin_alpha->NRF2_Keap1 Antioxidant Activity Akt Akt PI3K->Akt Activates IL10_production IL10_production Akt->IL10_production Induces IL-10 Production NRF2 NRF2 NRF2_Keap1->NRF2 Release NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation ARE Antioxidant Response Element NRF2_nuc->ARE Binds TLR4_promoter TLR4 Promoter BVRAn->TLR4_promoter Inhibits Transcription

Caption: Biliverdin IXα / BLVRA Signaling Pathways.
Biliverdin IXβ, IXγ, and IXδ: The BLVRB-Mediated Pathway

The biological roles of the non-IXα isomers are less characterized in mammals but are defined by their interaction with BLVRB.

  • Hematopoietic Cell Fate: Recent studies have implicated BLVRB in the redox-regulated differentiation of megakaryocytes, a critical process in blood cell development.[4][14] This suggests a specialized role for non-IXα isomers during development and in response to cellular stress.

  • NF-κB Regulation: BLVRB has been shown to be a direct target of miR-127-5p, which suppresses the activity of the pro-inflammatory transcription factor NF-κB.[15] This implies that BLVRB, and by extension its substrates (non-IXα isomers), may play a role in modulating NF-κB-driven inflammation.

  • Bacterial Pathogenesis and Signaling: In the opportunistic pathogen Pseudomonas aeruginosa, the heme oxygenase (HemO) exclusively produces biliverdin IXβ and IXδ. These isomers are not just metabolic byproducts but function as signaling molecules that regulate bacterial lifestyle adaptations, including motility and biofilm formation, which are crucial for chronic infections.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BV_non_alpha Biliverdin IXβ, γ, δ BLVRB BLVRB BV_non_alpha->BLVRB Substrate Bilirubin_non_alpha Bilirubin IXβ, γ, δ BLVRB->Bilirubin_non_alpha Reduction (NADPH) NFkB_IkB NF-κB-IκB BLVRB->NFkB_IkB Suppresses NF-κB Activity (via miR-127) Hematopoiesis Hematopoiesis BLVRB->Hematopoiesis Heme Heme Heme->Hematopoiesis Regulates Hematopoietic Cell Fate miR127 miR-127-5p miR127->BLVRB Targets IKK IKK IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Binds G start E. coli Culture with HemO Plasmid & Hemin induce Induce HemO Expression (IPTG, 25°C) start->induce harvest Harvest Supernatant (Centrifugation & Filtration) induce->harvest acidify Acidify to pH 2.5 (TFA) harvest->acidify spe Solid-Phase Extraction (C18 Column) acidify->spe wash Wash Column (ACN/MeOH Gradients) spe->wash elute Elute with Methanol wash->elute hplc HPLC Separation (C18 Column, ACN/H2O Gradient) elute->hplc lcms LC-MS/MS Verification hplc->lcms end Pure Biliverdin IXβ & IXδ lcms->end

References

Safety Operating Guide

Proper Disposal of Biliverdin Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed procedures for the proper disposal of biliverdin (B22007) hydrochloride, addressing handling, storage, and waste management in accordance with general laboratory safety protocols.

Biliverdin hydrochloride is a chemical that requires careful handling. While safety data sheets (SDS) may vary in their hazard classification, it is prudent to treat this compound as hazardous to mitigate any potential risks. Some sources indicate that this compound can cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times during handling and disposal procedures.

Summary of Safety and Disposal Information

The following table summarizes key information from various Safety Data Sheets (SDS) for this compound, highlighting some of the differing classifications.

Aspect ChemicalBook SDS[1] Cayman Chemical SDS MedChemExpress SDS[2] Fisher Scientific SDS[3] MP Biomedicals SDS[4]
Hazards Causes skin, eye, and respiratory irritation.Not classified as a hazardous substance.Harmful if swallowed; causes skin and eye irritation; may cause respiratory irritation.Not classified as hazardous.Not classified as a hazardous substance.
Disposal Licensed chemical destruction plant or controlled incineration; do not discharge to sewers.Smaller quantities can be disposed of with household waste.Dispose of in accordance with local regulations.Sweep up and shovel into suitable containers for disposal.Pick up mechanically.
Handling Handle in a well-ventilated area; avoid dust formation and contact with skin and eyes.Follow usual precautionary measures for handling chemicals.Use personal protective equipment; avoid breathing dust, vapors, mist, or gas.Avoid contact with skin, eyes, or clothing; avoid ingestion and inhalation.No special measures required.

Due to the conflicting information, a conservative approach is recommended. Laboratories should handle and dispose of this compound as a hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers, contaminated labware (e.g., gloves, wipes), and unused product, as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Specifically, keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents[2].

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are generally preferred for chemical waste[5].

  • The container must be in good condition, with a secure, tight-fitting lid[6].

  • For solid waste, such as powder or contaminated debris, double-bagging within the container can provide an extra layer of safety[7].

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste"[8].

  • The label must also include the full chemical name ("this compound"), the date accumulation started, and the specific laboratory or generating location[8].

4. Storage (Satellite Accumulation Area):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[5][7][8].

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel[6].

  • Ensure that the storage area is secure and away from general traffic.

5. Waste Pickup and Disposal:

  • Once the waste container is full, or if it has been in storage for a prolonged period (check your institution's specific guidelines, often up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[5][7][9].

  • Complete any required waste disposal forms accurately, detailing the contents of the container[7].

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash[1][7].

  • Minimize the generation of waste by ordering only the necessary quantities of the chemical[5].

  • Familiarize yourself with and adhere to your institution's specific chemical waste management plan.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

Biliverdin_Disposal_Workflow cluster_prep Waste Preparation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal A Identify Biliverdin Hydrochloride Waste B Segregate from Incompatible Waste A->B C Select Appropriate Waste Container B->C D Label Container: 'Hazardous Waste' + Chemical Name C->D E Place Waste in Labeled Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Container Full or Storage Time Limit Reached G->H I Arrange for Pickup by EHS/Licensed Contractor H->I J Complete Waste Disposal Manifest I->J

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Biliverdin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Biliverdin hydrochloride, a near-infrared absorbing pigment used in various research applications. Adherence to these procedures will help ensure safe handling, storage, and disposal of this chemical, fostering a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on various handling scenarios.

Scenario Eyes/Face Hands Body Respiratory
Routine Handling (e.g., weighing, preparing solutions in a ventilated hood) Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1]Impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1][2]Lab coat or protective clothing to prevent skin contact.[1][2][3]Not generally required if handled in a well-ventilated area or fume hood.[2]
Operations with Risk of Dust or Aerosol Formation Tightly fitting safety goggles with side-shields and a face shield.[2]Impervious, chemical-resistant gloves.[1][2]Fire/flame resistant and impervious clothing.[1]A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1]
Responding to a Spill Tightly fitting safety goggles with side-shields and a face shield.[2]Impervious, chemical-resistant gloves.[1][2]Chemical-resistant clothing (e.g., one-piece coverall, hooded two-piece chemical splash suit).[4]A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[1][5]

Hazard Identification and First Aid

This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5] It is crucial to be aware of these potential hazards and the appropriate first aid measures.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[1][2][5]

  • Avoid contact with skin and eyes by wearing the appropriate PPE.[1][2][3][5]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]

  • Keep refrigerated.[3] Some sources recommend storage at -20°C.[5]

  • Protect from light, as Biliverdin is photosensitive and can degrade upon exposure to visible or UV light.[6] Store in amber vials or wrap in foil.[6]

  • The compound is also prone to oxidation. Store under an inert gas like argon or nitrogen.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]

  • Always adhere to local, state, and federal regulations for chemical waste disposal.[2][5]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the logical workflow for responding to a chemical spill involving this compound.

G cluster_spill_response Chemical Spill Response Workflow for this compound spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess the Spill (Size, Location, Hazards) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Caption: Logical workflow for a chemical spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biliverdin hydrochloride
Reactant of Route 2
Biliverdin hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。